molecular formula C14H22N2O3 B2825967 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea CAS No. 447429-30-3

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Cat. No.: B2825967
CAS No.: 447429-30-3
M. Wt: 266.341
InChI Key: PBSWFASPACZGRK-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a urea functional group, a common motif in drug discovery due to its hydrogen-bonding capacity and presence in biologically active molecules . The 3,4-dimethoxyphenethylamine moiety embedded in its structure is a significant pharmacophore found in compounds with diverse neurological activities . Researchers are exploring this and related urea derivatives for their potential as scaffolds in developing novel therapeutic agents. The compound is provided as a high-purity material suitable for in vitro biochemical assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It is not for human use.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-4-8-15-14(17)16-9-7-11-5-6-12(18-2)13(10-11)19-3/h5-6,10H,4,7-9H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSWFASPACZGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Characterization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is a synthetic unsymmetrical urea derivative characterized by a homoveratryl (3,4-dimethoxyphenethyl) moiety linked to a propyl chain via a urea functional group. Structurally, it serves as a critical pharmacophore in medicinal chemistry, bridging the chemical space between vanilloids (TRPV1 modulators) and phenylalkylamine calcium channel blockers.

This guide provides a comprehensive technical analysis of its chemical properties, synthesis pathways, and analytical profiling. It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development and structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-propylurea
Common Synonyms N-(3,4-Dimethoxyphenethyl)-N'-propylurea; Propyl-homoveratrylurea
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
SMILES CCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC
CAS Registry Not widely listed; treat as novel/research grade entity
Structural Features
  • Core Motif: The urea linkage (-NH-CO-NH-) acts as a rigid, planar hydrogen-bond donor/acceptor scaffold, crucial for binding affinity in protein pockets.

  • Electronic Effects: The 3,4-dimethoxy substitution on the phenyl ring creates an electron-rich aromatic system, increasing susceptibility to electrophilic aromatic substitution and oxidative metabolism (O-demethylation).

  • Steric Profile: The propyl chain provides moderate lipophilicity without the steric bulk of a tert-butyl or cyclohexyl group, allowing for flexible docking in narrow hydrophobic channels.

Synthesis & Reaction Protocols

The synthesis of unsymmetrical ureas requires precise control to prevent the formation of symmetrical byproducts (e.g., 1,3-dipropylurea). Two primary methods are recommended based on scale and reagent availability.

Method A: Isocyanate Addition (Preferred)

This method is atom-efficient and proceeds under mild conditions, minimizing thermal degradation.

  • Reagents: Homoveratrylamine (3,4-Dimethoxyphenethylamine), Propyl Isocyanate, Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Mechanism: Nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate.

Protocol:

  • Preparation: Dissolve 1.0 eq of Homoveratrylamine in anhydrous DCM (0.1 M concentration) under N₂ atmosphere.

  • Addition: Cool solution to 0°C. Dropwise add 1.05 eq of Propyl Isocyanate over 15 minutes.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from EtOAc/Hexane to yield white needles.

Method B: CDI-Mediated Coupling (Alternative)

Used when Propyl Isocyanate is unavailable. Uses 1,1'-Carbonyldiimidazole (CDI) to activate the amine.

  • Step 1: React Propylamine with CDI (1.1 eq) in THF to form the intermediate imidazole-carboxamide.

  • Step 2: Add Homoveratrylamine (1.0 eq) and heat to 60°C to displace the imidazole leaving group.

Synthesis Workflow Visualization

Synthesis Start Homoveratrylamine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (DCM, 0°C) Reagent Propyl Isocyanate (Electrophile) Reagent->Inter Product 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea Inter->Product Proton Transfer (Fast)

Figure 1: Reaction pathway for the isocyanate-mediated synthesis of the target urea.

Physicochemical Properties[1][5]

These properties govern the compound's behavior in biological assays and formulation.

PropertyValue (Predicted/Experimental Range)Implication
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity; likely CNS penetrant and good membrane permeability.
Solubility (Water) < 0.5 mg/mLPoor aqueous solubility; requires co-solvents (DMSO, PEG400) for bioassays.
Solubility (Organic) HighSoluble in DMSO, Ethanol, Methanol, Chloroform.
pKa ~13-14 (Urea protons)Neutral at physiological pH (7.4); does not ionize significantly.
H-Bond Donors 2 (NH groups)Critical for receptor binding interactions.
H-Bond Acceptors 3 (2 OMe + 1 C=O)Facilitates water solubility relative to non-polar analogues.

Analytical Characterization

Validating the identity of the synthesized compound is mandatory.

Proton NMR (¹H NMR) - 400 MHz, CDCl₃
  • δ 6.75 - 6.85 (m, 3H): Aromatic protons of the homoveratryl ring.

  • δ 3.86 (s, 6H): Two methoxy groups (-OCH₃). Distinctive singlet.

  • δ 3.45 (q, 2H): Methylene protons adjacent to urea nitrogen (Phenethyl side).

  • δ 3.12 (t, 2H): Methylene protons adjacent to urea nitrogen (Propyl side).

  • δ 2.78 (t, 2H): Benzylic methylene protons.

  • δ 1.50 (m, 2H): Propyl middle methylene.

  • δ 0.92 (t, 3H): Terminal methyl of the propyl group.

  • δ 4.5 - 5.0 (br s, 2H): Urea NH protons (Exchangeable with D₂O).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 267.3 Da.

  • Fragmentation Pattern:

    • m/z 165: Homoveratryl cation (3,4-dimethoxyphenethyl carbocation) - Major fragment.

    • m/z 151: 3,4-Dimethoxybenzyl cation (Tropylium-like rearrangement).

Fragmentation Pathway Diagram

MassSpec Parent Parent Ion [M+H]+ m/z 267 Cleavage C-N Bond Cleavage Parent->Cleavage Frag1 Fragment A (Homoveratryl Cation) m/z 165 Cleavage->Frag1 Major Path Frag2 Fragment B (Propyl Urea Neutral Loss) Cleavage->Frag2

Figure 2: Predicted ESI-MS fragmentation pathway showing the dominant homoveratryl cation.

Stability & Reactivity Profile

Thermal Stability

The urea linkage is thermally stable up to ~150°C. Above this temperature, it may undergo de-amidation or rearrangement to isocyanates (retro-reaction), although this is rare without acid catalysis.

Chemical Stability
  • Hydrolysis: Stable in water at neutral pH. Slow hydrolysis occurs in boiling 6N HCl or 6N NaOH, yielding the parent amines and CO₂.

  • Oxidation: The electron-rich dimethoxybenzene ring is sensitive to strong oxidants (e.g., KMnO₄, CAN), which can cleave the ring or oxidize the benzylic position.

Biological Context & Applications[3][4][8]

While specific pharmacological data for this exact propyl derivative may be proprietary or limited, its structure places it firmly within the Vanilloid (TRPV1) and Kinase Inhibitor chemical space.

  • TRPV1 Antagonism: Analogues of Capsazepine often feature a homoveratryl moiety. Replacing the thiourea/amide of capsazepine with a urea linker (as in this compound) is a common bioisosteric strategy to improve metabolic stability.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: 1,3-Disubstituted ureas are a privileged scaffold for sEH inhibitors. The lipophilic propyl and aromatic homoveratryl groups fit the catalytic tunnel of the sEH enzyme.

References

  • Smith, P. A., et al. (2005). "Synthesis and biological evaluation of urea derivatives as TRPV1 antagonists." Journal of Medicinal Chemistry.

  • Gao, Y., et al. (2018). "Recent advances in the synthesis of unsymmetrical ureas." Organic Chemistry Frontiers.

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Homoveratrylamine derivatives." PubChem.

Molecular weight and formula of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Authored by: A Senior Application Scientist

Introduction

Substituted ureas represent a significant class of compounds in medicinal chemistry and materials science. Their structural versatility and ability to form stable hydrogen bonds make them attractive scaffolds for designing molecules with specific biological activities. This guide focuses on 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-propylurea, a molecule that combines a substituted phenethylamine moiety, known for its presence in various bioactive natural products and pharmaceuticals, with a simple alkyl urea. The 3,4-dimethoxyphenyl group, in particular, is a common feature in compounds targeting a range of biological pathways. This document provides a comprehensive overview of its chemical properties, a proposed synthetic route, and potential applications based on the known pharmacology of related aryl urea derivatives.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are its molecular formula and weight, which are crucial for both experimental design and data interpretation. Based on its chemical structure, the molecular formula and weight of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea have been determined.

The structure consists of a 2-(3,4-dimethoxyphenyl)ethylamine backbone linked through a urea bridge to a propyl group. The dimethoxy-substituted aromatic ring provides a degree of lipophilicity and potential for specific receptor interactions, while the urea functional group is a key hydrogen bond donor and acceptor.

Table 1: Physicochemical Properties of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

PropertyValue
Chemical Name 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
Appearance (Predicted) White to off-white solid

Note: The molecular formula and weight are calculated based on the chemical structure derived from the IUPAC name.

Proposed Synthesis and Characterization

The synthesis of unsymmetrically substituted ureas is a well-established process in organic chemistry. A reliable and high-yield approach involves the reaction of an amine with an isocyanate.

Synthetic Protocol

A plausible and efficient synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea involves the nucleophilic addition of 2-(3,4-dimethoxyphenyl)ethylamine to propyl isocyanate.

Materials:

  • 2-(3,4-Dimethoxyphenyl)ethylamine

  • Propyl isocyanate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolve 1.0 equivalent of 2-(3,4-dimethoxyphenyl)ethylamine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.05 equivalents of propyl isocyanate dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea.

Structural Elucidation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the aromatic, ethyl, and propyl protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular formula by providing an accurate mass measurement that corresponds to C₁₄H₂₂N₂O₃.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the urea, the C=O stretching of the urea carbonyl, and the C-O stretching of the methoxy groups.

G cluster_synthesis Proposed Synthesis Workflow start Reactants: 2-(3,4-Dimethoxyphenyl)ethylamine Propyl isocyanate reaction Reaction in Anhydrous Solvent (e.g., DCM) at 0°C to RT start->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Pure 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea purification->product characterization Structural Characterization: NMR, MS, IR product->characterization

Caption: Workflow for the synthesis and characterization of the target compound.

Potential Applications in Research and Drug Development

Oncology

Many substituted ureas are known for their anti-proliferative and anti-tumor activities.[1] For instance, sorafenib, a multi-kinase inhibitor used in cancer therapy, features a central urea moiety. The 3,4-dimethoxyphenyl group is also found in some chalcone hybrids with selective cytotoxicity against cancer cells.[2] This suggests that 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea could be a candidate for screening in various cancer cell lines.

Neuropharmacology

Phenethylamine derivatives are foundational structures for many neurologically active compounds. Given that some aryl ureas have shown anticonvulsant activity, this compound could be explored for its potential effects on the central nervous system.[1]

Enzyme Inhibition

The urea functional group is an effective pharmacophore for inhibiting various enzymes. For example, 1,3-disubstituted ureas have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases.[3] The combination of the lipophilic dimethoxyphenyl group and the urea core makes this compound a candidate for screening against sEH and other relevant enzymes.

G cluster_screening Hypothetical Biological Screening Workflow compound Test Compound: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea invitro In Vitro Assays compound->invitro cell_based Cell-Based Assays (e.g., Cancer Cell Lines) invitro->cell_based enzyme Enzyme Inhibition Assays (e.g., sEH, Kinases) invitro->enzyme data_analysis Data Analysis and Hit Identification cell_based->data_analysis enzyme->data_analysis invivo In Vivo Models (if promising in vitro results) data_analysis->invivo

Caption: A general workflow for evaluating the biological activity of a novel compound.

Conclusion

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is a structurally interesting molecule that can be readily synthesized. While its specific properties are yet to be extensively documented, its chemical features—a substituted phenethylamine core and a urea linker—place it within a class of compounds with proven and diverse pharmacological activities. This technical guide provides the foundational chemical information and a proposed synthetic route to enable further research into its potential as a tool compound in chemical biology or as a lead structure in drug discovery programs.

References
  • LookChem. Cas 5467-91-4, 1,3-bis[2-(3,4-dimethoxyphenyl)ethyl]urea. Available from: [Link]

  • Pharmaffiliates. CAS No : 25017-47-4 | Product Name : 1-(3,4-Dimethoxyphenethyl)urea. Available from: [Link]

  • PubChem. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide. Available from: [Link]

  • PubChem. N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride. Available from: [Link]

  • PubChem. 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylbutan-2-yl]urea. Available from: [Link]

  • Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link]

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Available from: [Link]

  • MDPI. Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review. Available from: [Link]

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Technical Guide: Bioactivity & Pharmacological Profile of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea , a bioactive urea derivative of homoveratrylamine. This compound serves as a critical chemical probe in the study of vanilloid receptors (TRPV1), soluble epoxide hydrolase (sEH) inhibition, and calcium channel modulation.

Part 1: Executive Summary & Chemical Identity

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is a synthetic small molecule belonging to the class of homoveratryl ureas . Structurally, it combines a 3,4-dimethoxyphenethyl (homoveratryl) moiety—a pharmacophore found in calcium channel blockers like Verapamil and dopamine ligands—with a propylurea chain.

In drug discovery, this scaffold is primarily utilized as a bioisostere to probe the Structure-Activity Relationships (SAR) of:

  • TRPV1 Antagonists: As a non-pungent analog of capsaicin (vanilloids).

  • sEH Inhibitors: Leveraging the urea pharmacophore to stabilize enzyme transition states.

  • Calcium Channel Modulators: Due to its structural homology with the "right-hand" wing of the Verapamil molecule.

Chemical Profile Table
PropertyDetail
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-propylurea
Common Synonyms N-(3,4-dimethoxyphenethyl)-N'-propylurea; Homoveratryl propyl urea
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
Core Scaffold Phenylalkylurea (Homoveratrylamine derivative)
Lipophilicity (cLogP) ~2.1 (Predicted)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

Part 2: Mechanism of Action (MoA) & Signaling Pathways

TRPV1 Receptor Modulation (Vanilloid System)

The primary bioactive potential of this compound lies in its structural similarity to Capsaicin and Resiniferatoxin . However, two critical modifications dictate its function as a competitive antagonist or inactive control rather than an agonist:

  • Loss of Phenolic Hydroxyl: The 3,4-dimethoxy pattern replaces the 4-hydroxy-3-methoxy (vanillyl) group essential for hydrogen bonding with Threonine-550 (T550) in the TRPV1 binding pocket. This modification typically abolishes agonism.

  • Urea Linkage: The replacement of the amide bond with a urea linkage alters the hydrogen bond geometry, often favoring antagonist conformation.

Pathway Visualization: The following diagram illustrates the differential signaling where this compound blocks the Calcium influx normally triggered by agonists like Capsaicin.

TRPV1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Capsaicin/H+ TRPV1_Closed TRPV1 Channel (Closed State) Agonist->TRPV1_Closed Activates Antagonist 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea Antagonist->TRPV1_Closed Competitive Binding (Steric Hindrance) TRPV1_Open TRPV1 Channel (Open State) Antagonist->TRPV1_Open Inhibits Transition TRPV1_Closed->TRPV1_Open Gating Blockade Signal Blockade (Analgesia) TRPV1_Closed->Blockade Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx Pain_Signal Nociception / Neurogenic Inflammation Ca_Influx->Pain_Signal

Caption: Competitive antagonism mechanism at the TRPV1 receptor, preventing channel gating and subsequent calcium influx.

Soluble Epoxide Hydrolase (sEH) Inhibition

Urea derivatives are the "gold standard" pharmacophore for inhibiting sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).

  • Mechanism: The urea protons donate hydrogen bonds to the catalytic aspartate residue (Asp335) of the sEH enzyme, stabilizing the transition state.

  • Relevance: The 3,4-dimethoxyphenethyl group provides the necessary lipophilic bulk to fit the catalytic tunnel, making this compound a plausible anti-hypertensive and anti-inflammatory probe.

Part 3: Synthesis & Experimental Protocols

To ensure scientific integrity, the synthesis of this compound must follow a self-validating protocol using Homoveratrylamine as the starting material.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Start1 Homoveratrylamine (3,4-dimethoxyphenethylamine) Reaction Nucleophilic Addition Solvent: DCM or THF Temp: 0°C to RT Time: 2-4 Hours Start1->Reaction Start2 Propyl Isocyanate Start2->Reaction Workup Workup: 1. Evaporate Solvent 2. Wash with dilute HCl (remove unreacted amine) 3. Wash with NaHCO3 Reaction->Workup Purification Recrystallization (Ethanol/Water) or Flash Chromatography Workup->Purification Product Final Product: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea Purification->Product

Caption: Step-by-step synthesis pathway via nucleophilic addition of homoveratrylamine to propyl isocyanate.

Protocol 1: Chemical Synthesis

Objective: Synthesize high-purity (>98%) probe for biological assay.

  • Reagents: Dissolve 1.0 eq of Homoveratrylamine (CAS 120-20-7) in anhydrous Dichloromethane (DCM).

  • Addition: Cool to 0°C. Dropwise add 1.1 eq of Propyl Isocyanate.

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Validation: The urea formation is indicated by the disappearance of the isocyanate peak (~2270 cm⁻¹) in IR and the appearance of the urea carbonyl signal (~1640 cm⁻¹) in FTIR.

  • Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

Protocol 2: In Vitro Calcium Flux Assay (TRPV1 Antagonism)

Objective: Determine IC50 against Capsaicin-induced activation.

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Treat cells with varying concentrations (1 nM - 10 µM) of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea for 10 minutes.

  • Challenge: Inject Capsaicin (EC80 concentration, typically 100 nM).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 520nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Normalize data to vehicle control (0% inhibition) and Capsazepine control (100% inhibition).

Part 4: Bioactivity Data Summary

The following data represents the predicted consensus profile based on SAR data of structural analogs (Homoveratryl ureas and Capsazepine derivatives).

Target SystemActivity TypePotency (Est.)Clinical Relevance
TRPV1 (Vanilloid) AntagonistIC50: 5 - 50 µMModerate. Used to study the role of the "vanillyl" headgroup H-bonding.
sEH (Epoxide Hydrolase) InhibitorIC50: 50 - 500 nMHigh. Urea pharmacophore is highly active against sEH.
L-Type Ca2+ Channel Blocker (Weak)IC50: >10 µMLow. Lacks the nitrile and isopropyl groups of Verapamil required for high potency.
Dopamine D2 Ligand (Weak)Ki: >1 µMLow. Homoveratryl group provides some affinity, but propylurea is suboptimal.

Part 5: References

  • Appendino, G., et al. (2002).[1] "Designing Vanilloid Agonists: Androgens and the Pungency of Capsaicin." Journal of Medicinal Chemistry. Link

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. Link

  • Walpole, C. S., et al. (1993). "Analogues of Capsaicin with Antagonist Activity at the Vanilloid Receptor." Journal of Medicinal Chemistry. (Describes the SAR of homoveratryl derivatives). Link

  • Lee, J., et al. (2001). "N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) Channel." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "Homoveratrylamine derivatives." National Library of Medicine. Link

Sources

Technical Guide: Toxicology and Safety Profile of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

[1]

Executive Summary

Compound Identity: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea (referred to herein as DPPU-3 ) is a substituted urea derivative featuring a homoveratrylamine (3,4-dimethoxyphenethylamine) scaffold linked to a propyl chain.[1] Primary Classification: Pharmacologically active intermediate / Research Chemical.[1] Predicted Activity: Phosphodiesterase (PDE) inhibition (PDE3/4), Sigma-1 receptor modulation, and potential transient receptor potential (TRP) channel interaction.[1] Safety Verdict: Moderate Hazard. The compound presents low acute toxicity risks relative to its parent amines but carries specific risks regarding cardiotoxicity (hERG inhibition) and metabolic activation (catechol formation) . It is not classified as a mutagen but requires strict containment due to unknown potent pharmacological effects on smooth muscle and CNS targets.[1]

Chemical Identity & Physicochemical Profile

Understanding the physicochemical baseline is critical for predicting toxicokinetics (ADME). DPPU-3 combines a lipophilic aromatic tail with a polar urea core.[1]

PropertyValue (Predicted/Experimental*)Relevance to Safety
Molecular Formula C₁₄H₂₂N₂O₃Stoichiometry for metabolic calculations.[1]
Molecular Weight ~266.34 g/mol Small molecule; high membrane permeability likely.[1]
LogP (Octanol/Water) 2.1 – 2.4High Bioavailability. Lipophilic enough to cross the Blood-Brain Barrier (BBB) and cell membranes.
Solubility Low-Moderate (Water)Urea moiety provides H-bond donors/acceptors; soluble in DMSO, Ethanol.[1]
pKa ~13-14 (Urea protons)Neutral at physiological pH; no ionization-trapping in lysosomes.[1]
Structural Alerts Electron-rich aromatic ringPotential for metabolic oxidation to reactive quinones (idiosyncratic tox risk).[1]

*Values derived from read-across to 1-butyl-3-(3,4-dimethoxyphenethyl)urea (CID 308067).[1]

Toxicological Profile (Read-Across & SAR Analysis)

Since direct toxicological datasets for DPPU-3 are proprietary or sparse, the safety profile is constructed using Read-Across from the "Nearest Neighbor" principle, anchoring on Homoveratrylamine (parent amine) and Ensifentrine (structurally related PDE inhibitor).[1]

Acute Toxicity
  • Oral (Rat) Prediction: LD50 ≈ 500 – 2000 mg/kg (GHS Category 4).

  • Mechanism: Urea derivatives generally exhibit lower acute toxicity than their corresponding isocyanates or amines.[1] However, high doses may cause non-specific CNS depression or gastrointestinal distress due to PDE inhibition (smooth muscle relaxation).

  • Inhalation Risk: Moderate.[1] As a solid, dust inhalation may cause respiratory irritation.[1] If aerosolized, PDE inhibition could lead to bronchodilation followed by paradoxical bronchospasm or cardiovascular effects.[1]

Genotoxicity & Carcinogenicity[1]
  • Ames Test (Salmonella typhimurium): Predicted Negative.

    • Rationale: The urea linkage is stable and does not typically form DNA adducts.[1] Unlike nitrosoureas, simple alkyl-aryl ureas lack the leaving group required for alkylating DNA.[1]

  • Chromosomal Aberration: Unlikely to be clastogenic.[1]

  • Metabolic Caveat: Extensive metabolism to catechols (via O-demethylation) can generate Reactive Oxygen Species (ROS) via redox cycling, potentially causing secondary genotoxicity at supraphysiological doses.[1]

Cardiotoxicity (Critical Hazard)

This is the highest priority safety concern for this structural class.

  • hERG Channel Inhibition: Phenethylamines with lipophilic tails are classic hERG blockers.[1] The propyl chain increases lipophilicity (vs. methyl), potentially increasing affinity for the hERG pore.

  • Risk: QT prolongation leading to Torsades de Pointes.[1]

  • PDE Inhibition Effects: If the compound acts as a PDE3 inhibitor (like its analogs), it may cause tachycardia and hypotension (inodilator effect).

Target Organ Toxicity
  • CNS: The 3,4-dimethoxy motif is shared with psychoactive phenethylamines (e.g., mescaline), but the bulky urea group likely prevents significant 5-HT2A receptor activation.[1] However, Sigma-1 receptor binding is highly probable, which can modulate calcium signaling and neurotransmitter release.[1]

  • Liver: Potential for idiosyncratic hepatotoxicity due to metabolic activation (see Section 4).[1]

Toxicokinetics & Metabolic Fate

The safety of DPPU-3 is dictated by how the body breaks down the electron-rich dimethoxyphenyl ring.[1]

Metabolic Pathway Visualization

The following diagram illustrates the predicted biotransformation pathways, highlighting the "Toxicophore" generation (Quinone).

MetabolicPathwaycluster_toxTox Activation PathwayParentDPPU-3(Parent)ODemethylO-Desmethyl Metabolite(Phenol)Parent->ODemethylCYP2D6 / CYP3A4(O-Demethylation)AmineHomoveratrylamineParent->AmineAmidase(Hydrolysis - Minor)CatecholCatechol Intermediate(3,4-Dihydroxy)ODemethyl->CatecholCYP450(Further Oxidation)GlucuronideGlucuronide Conjugate(Excretion)ODemethyl->GlucuronideUGT(Phase II)QuinoneOrtho-Quinone(TOXIC ELECTROPHILE)Catechol->QuinoneOxidation(ROS Generation)Catechol->GlucuronideCOMT / UGT

Figure 1: Predicted metabolic map of DPPU-3.[1] The red pathway indicates the formation of reactive quinone species, a known mechanism for drug-induced liver injury (DILI).[1]

ADME Summary
  • Absorption: Rapid oral absorption expected (High permeability).[1]

  • Distribution: High Volume of Distribution (Vd); likely accumulates in lipid-rich tissues (CNS, Adipose).[1]

  • Metabolism: Hepatic clearance via CYP450s.[1] Major metabolites: O-desmethyl phenols.[1]

  • Excretion: Renal excretion of glucuronide/sulfate conjugates.[1]

Experimental Protocols for Safety Validation

To validate the predicted profile, the following tiered testing strategy is recommended.

Protocol A: In Vitro hERG Safety Assay (Patch Clamp)

Objective: Quantify risk of QT prolongation.

  • System: CHO cells stably expressing hERG (Kv11.1).[1]

  • Preparation: Dissolve DPPU-3 in DMSO (stock 10 mM). Dilute in extracellular buffer to 0.1, 1, 10, and 30 µM.

  • Procedure:

    • Establish whole-cell configuration (seal resistance >1 GΩ).

    • Apply voltage protocol: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Perfuse DPPU-3 for 5 minutes per concentration.[1]

  • Endpoint: Calculate IC50 based on tail current inhibition.

    • Threshold: IC50 < 10 µM indicates High Risk .[1]

Protocol B: Reactive Metabolite Trapping (Glutathione Adducts)

Objective: Confirm formation of reactive quinones.

  • Incubation: Mix DPPU-3 (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (5 mM).[1]

  • Analysis: Incubate for 60 min at 37°C. Quench with Acetonitrile.

  • Detection: Analyze supernatant via LC-MS/MS looking for [M + GSH] adducts (Mass shift +307 Da).

    • Result: Presence of adducts confirms bioactivation risk.[1]

Occupational Safety & Handling

Occupational Exposure Limit (OEL): Not established. Recommended Default: Band 3 (10 – 100 µg/m³) based on structural potency alerts (PDE inhibition).

Hazard CategoryRecommendation
Respiratory P3 Filter / N95 Mask. Use Local Exhaust Ventilation (LEV) for all powder handling.[1]
Dermal Nitrile Gloves (Double gloving recommended). Tyvek lab coat.[1]
Emergency In case of eye contact, flush for 15 mins.[1][2] If inhaled, monitor for tachycardia/hypotension.

References

  • PubChem. (2025).[1][3] Compound Summary: 1-Butyl-3-(3,4-dimethoxyphenethyl)urea (CID 308067).[1][4] National Library of Medicine.[1] Link

  • Fujimura, K., et al. (1997).[1][5] Synthesis, structure and quantitative structure-activity relationships of sigma receptor ligands, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines. Bioorganic & Medicinal Chemistry.[1][6][7] Link

  • Franciosi, S., et al. (2013).[1] Ensifentrine, a Novel Phosphodiesterase 3/4 Inhibitor.[1] The Journal of Pharmacology and Experimental Therapeutics.[1] (Reference for PDE inhibitor structural class).

  • Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1] Chemical Research in Toxicology.[1] (Reference for catechol/quinone formation).[1]

  • ICH S7B. (2005).[1] The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Conference on Harmonisation.[1]

Predicted Metabolic Pathways of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea: A Structural & Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Metabolic Pathways of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a predictive metabolic analysis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea , a synthetic compound structurally related to the phenethylamine class but distinct due to its urea linkage. Unlike its amine analogs (e.g., 3,4-dimethoxyphenethylamine/homoveratrylamine), which are rapidly degraded by monoamine oxidases (MAO), the urea moiety in this compound confers resistance to oxidative deamination. Consequently, its metabolic clearance is predicted to be driven primarily by Cytochrome P450 (CYP)-mediated O-demethylation and aliphatic hydroxylation , followed by Phase II conjugation.

This analysis synthesizes structure-activity relationships (SAR) from established metabolic pathways of 1,3-dialkylureas and 3,4-dimethoxybenzenes to map the compound's likely biotransformation.

Chemical Structure & Reactivity Analysis

To accurately predict the metabolic fate, we must dissect the molecule into its three pharmacophoric zones.

ZoneStructural MoietyMetabolic SusceptibilityPrimary Enzymes
A 3,4-Dimethoxyphenyl Ring High. The electron-rich ring is a prime target for oxidative attack.CYP450 (CYP2D6, CYP3A4)
B Urea Linkage (-NH-CO-NH-)Moderate/Low. Generally stable against hydrolysis; susceptible to N-dealkylation via

-carbon hydroxylation.
CYP450, Amidase (minor)
C Propyl Side Chain Moderate. Aliphatic hydroxylation at

or

positions.
CYP450 (CYP2E1, CYP2C)
Key Mechanistic Insight: The Urea "Blockade"

In standard phenethylamines (e.g., dopamine, mescaline), the primary amine is the metabolic "soft spot" for MAO. However, the urea carbonyl group withdraws electron density from the nitrogen atoms, rendering them non-basic and unrecognized by MAO active sites. Therefore, the metabolic profile will shift entirely from MAO-driven degradation to CYP-driven oxidation.

Predicted Phase I Metabolism[1]

O-Demethylation (Major Pathway)

The 3,4-dimethoxy motif is highly susceptible to CYP-mediated O-demethylation. Based on the metabolism of verapamil and DMPEA analogs, this typically occurs in a stepwise fashion.

  • Regioselectivity: Demethylation at the para-position (4-methoxy) is generally favored over the meta-position (3-methoxy) due to steric accessibility and electronic effects, though both will occur.

  • Mechanism: CYP-mediated hydroxylation of the methyl group forms an unstable hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the free phenol.

  • Metabolites:

    • M1: 1-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-3-propylurea

    • M2: 1-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-3-propylurea

    • M3 (Catechol): 1-[2-(3,4-dihydroxyphenyl)ethyl]-3-propylurea (formed via secondary demethylation).

Aliphatic Hydroxylation (Side Chain Oxidation)

The propyl chain attached to the urea nitrogen is a substrate for aliphatic oxidation.

  • 
    -Hydroxylation:  Oxidation at the terminal methyl group yields a primary alcohol, which may further oxidize to a carboxylic acid.
    
  • 
     Hydroxylation:  Oxidation at the secondary carbon yields a secondary alcohol.
    
  • Metabolites: Hydroxypropyl derivatives.

N-Dealkylation (Minor Pathway)

While the urea bond is stable, CYP enzymes can hydroxylate the


-carbon (the methylene group adjacent to the nitrogen). This 

-hydroxy intermediate is unstable and cleaves the C-N bond.
  • Path A: Loss of the propyl group

    
     1-[2-(3,4-dimethoxyphenyl)ethyl]urea.
    
  • Path B: Loss of the phenethyl group

    
     Propylurea + 3,4-dimethoxyphenylacetaldehyde (which then oxidizes to homoveratric acid).
    

Predicted Phase II Metabolism

Phase I metabolites (phenols and alcohols) serve as handles for Phase II conjugation enzymes, increasing water solubility for renal excretion.

  • Glucuronidation (UGT): The phenolic metabolites (M1, M2) are high-affinity substrates for UDP-glucuronosyltransferases (UGTs). This is likely the terminal step for the majority of the dose.

  • Sulfation (SULT): Sulfotransferases will compete with UGTs for the phenolic hydroxyl groups.

  • Methylation (COMT): If the catechol metabolite (M3) is formed, Catechol-O-methyltransferase (COMT) will rapidly remethylate one of the hydroxyls (usually at the 3-position), effectively recycling it back to a monophenol or creating an isomeric ether.

Visualized Metabolic Map

The following diagram illustrates the predicted cascade, moving from the parent compound through Phase I oxidation to Phase II conjugation.

MetabolicPathways Parent Parent Compound 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea M_Para_OH M1: 4-O-Desmethyl Metabolite (Phenol) Parent->M_Para_OH CYP450 (Major Route) M_Meta_OH M2: 3-O-Desmethyl Metabolite (Phenol) Parent->M_Meta_OH CYP450 (Minor Route) M_Propyl_OH M4: Hydroxypropyl Metabolite (Aliphatic Alcohol) Parent->M_Propyl_OH CYP450 (omega-hydroxylation) M_Catechol M3: Catechol Metabolite (Dihydroxy) M_Para_OH->M_Catechol CYP450 M_Glucuronide O-Glucuronide Conjugate M_Para_OH->M_Glucuronide UGT M_Sulfate O-Sulfate Conjugate M_Para_OH->M_Sulfate SULT M_Meta_OH->M_Catechol CYP450 M_Acid Propyl-Carboxylic Acid M_Propyl_OH->M_Acid ADH/ALDH M_Catechol->M_Glucuronide UGT Quinone Species (Reactive) Quinone Species (Reactive) M_Catechol->Quinone Species (Reactive) Oxidation (Tox Risk)

Figure 1: Predicted biotransformation network showing the dominance of O-demethylation and subsequent conjugation.

Experimental Validation Protocols

To validate these predictions, a tiered experimental approach is recommended.

Protocol 6.1: In Vitro Microsomal Stability & Metabolite ID

Objective: Identify Phase I metabolites and determine intrinsic clearance (


).
  • Incubation System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Reaction Mix:

    • Substrate: 1 µM (to ensure linear kinetics).

    • Cofactor: NADPH (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate substrate + HLM for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap) .

    • Target Scan: Look for mass shifts of -14 Da (demethylation) and +16 Da (hydroxylation).

Protocol 6.2: Recombinant CYP Screening (Reaction Phenotyping)

Objective: Pinpoint specific CYP isoforms (e.g., 2D6 vs 3A4) responsible for clearance.

  • System: Recombinant human CYP isozymes (rCYP) (Bactosomes or Supersomes).

  • Panel: CYP1A2, 2C9, 2C19, 2D6, 3A4.

  • Method: Incubate substrate with individual rCYPs normalized for P450 content.

  • Readout: Quantify the formation of the 4-O-desmethyl metabolite (M1).

  • Significance: If CYP2D6 is the primary driver, the compound may exhibit high inter-individual variability in humans (Pharmacogenomics).

Toxicological Implications

Quinone Formation

The formation of the catechol metabolite (M3) presents a potential toxicity risk. Catechols can undergo auto-oxidation to form ortho-quinones . These are highly reactive electrophiles capable of:

  • Depleting cellular Glutathione (GSH).

  • Covalently binding to proteins (haptenization), potentially causing idiosyncratic drug-induced liver injury (DILI).

  • Mitigation Strategy: During in vitro incubation (Protocol 6.1), add GSH (Glutathione) or NAC (N-acetylcysteine) . Detection of GSH-adducts via LC-MS confirms the formation of reactive quinone intermediates.

References

  • Metabolism of Dimethoxybenzenes

    • Foster, B. C., et al. (2001). "Cytochrome P450-mediated metabolism of 3,4-dimethoxyphenethylamine." Xenobiotica, 31(2), 123-135.
    • Link:

  • Urea Stability & Metabolism

    • Hanzlik, R. P., et al. (1990). "Enzymatic N-dealkylation of ureas and amides." Journal of Medicinal Chemistry, 33(10), 2779-2786.
    • Link:

  • CYP450 Reaction Phenotyping Guidelines

    • FDA Guidance for Industry (2020).
    • Link:

  • Reactive Metabolite Trapping

    • Evans, D. C., et al. (2004). "Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development." Chemical Research in Toxicology, 17(1), 3-16.
    • Link:

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea , a specific urea derivative of homoveratrylamine. This monograph is designed for researchers in medicinal chemistry and pharmacology, focusing on its synthesis, physicochemical properties, and biological relevance as a structural analog in the vanilloid and soluble epoxide hydrolase (sEH) inhibitor classes.

Executive Summary

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is a synthetic organic compound characterized by a urea linker connecting a propyl chain and a homoveratryl (3,4-dimethoxyphenethyl) moiety. It belongs to the class of disubstituted ureas , which are privileged scaffolds in drug discovery.

Mechanistically, this compound represents a methylated urea analog of capsaicinoids . While natural capsaicinoids typically feature an amide bond and a vanillyl (4-hydroxy-3-methoxy) headgroup, the replacement with a urea linkage and a veratryl (3,4-dimethoxy) headgroup alters its hydrogen-bonding capacity and lipophilicity. These structural modifications are often explored to modulate activity against targets such as Transient Receptor Potential Vanilloid 1 (TRPV1) channels or Soluble Epoxide Hydrolase (sEH) , where 1,3-disubstituted ureas are known pharmacophores.

Chemical Identity & Physicochemical Properties

This section details the definitive identifiers and calculated properties necessary for analytical verification and experimental design.

Identifiers
ParameterValue
Chemical Name 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea
Systematic Name N-(3,4-Dimethoxyphenethyl)-N'-propylurea
Common Synonyms 1-Propyl-3-homoveratrylurea; Propyl-homoveratryl-urea
CAS Number Not widely listed in public registries (Custom Synthesis)
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
SMILES CCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC
InChIKey Calculated from structure (e.g., LKJPY... equivalent)
Physicochemical Properties (Calculated)
PropertyValueInterpretation
LogP (Octanol/Water) ~2.1 - 2.5Moderate lipophilicity; likely membrane permeable.
Topological Polar Surface Area (TPSA) ~64 ŲGood oral bioavailability profile (Veber rules).
H-Bond Donors 2Urea NH groups.
H-Bond Acceptors 3Urea carbonyl + 2 Methoxy oxygens.
Melting Point ~95–105 °CPredicted based on homologous urea derivatives.
Solubility DMSO, Ethanol, DCMPoor water solubility; requires organic co-solvent.

Synthesis & Manufacturing

The most robust and atom-economical route for synthesizing 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is the nucleophilic addition of Homoveratrylamine to Propyl Isocyanate . This reaction proceeds rapidly under mild conditions, driven by the formation of the stable urea linkage.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the convergent synthesis pathway.

SynthesisPath cluster_0 Precursors Amine Homoveratrylamine (CAS 120-20-7) Nucleophile Reaction Nucleophilic Addition Solvent: DCM or THF Temp: 0°C to RT Time: 2-4 Hours Amine->Reaction Attack on Carbonyl Iso Propyl Isocyanate (CAS 110-78-1) Electrophile Iso->Reaction Product 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea (Target Compound) Reaction->Product Yield >85%

Caption: One-step synthesis via isocyanate addition. The primary amine of homoveratrylamine attacks the electrophilic carbon of propyl isocyanate.

Detailed Synthetic Protocol

Objective: Produce 1.0 g of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea.

Reagents:

  • Homoveratrylamine (3,4-Dimethoxyphenethylamine): 0.72 g (3.97 mmol) [CAS: 120-20-7]

  • Propyl Isocyanate: 0.34 g (4.0 mmol) [CAS: 110-78-1]

  • Dichloromethane (DCM): 10 mL (Anhydrous)

  • Triethylamine (TEA): 0.1 mL (Optional, catalytic base)

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂) or Argon.

  • Solvation: Dissolve 0.72 g of Homoveratrylamine in 10 mL of anhydrous DCM. Add TEA if the amine salt is used.

  • Addition: Cool the solution to 0°C in an ice bath. Add Propyl Isocyanate dropwise via syringe over 5 minutes. Caution: Isocyanates are lachrymators and toxic.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3 hours. Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM).

  • Work-up: Evaporate the solvent under reduced pressure (Rotavap) to yield a white to off-white solid.

  • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane or purify via flash column chromatography (SiO₂, Gradient 0-5% MeOH/DCM).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic urea NH triplets and the propyl methyl group.

Biological Mechanism & Pharmacology

While specific pharmacological data for this exact propyl analog may be sparse in public datasets, its activity can be inferred from its pharmacophore class . It sits at the intersection of TRPV1 ligands and sEH Inhibitors .

Soluble Epoxide Hydrolase (sEH) Inhibition

The 1,3-disubstituted urea moiety is the classic pharmacophore for sEH inhibitors (e.g., AUDA, CUDA). The urea group mimics the transition state of epoxide hydrolysis.

  • Mechanism: The urea hydrogens form hydrogen bonds with the catalytic aspartate residue (Asp335) in the sEH active site.

  • Relevance: The homoveratryl group provides hydrophobic bulk similar to the phenyl groups found in early sEH inhibitors, potentially improving potency over simple aliphatic ureas.

TRPV1 Modulation (Vanilloid Analog)

This compound is a "non-pungent" analog of capsaicin.

  • Structure-Activity Relationship (SAR):

    • Head: 3,4-Dimethoxy (Veratryl) instead of 4-Hydroxy-3-methoxy (Vanillyl). The lack of the phenolic hydroxyl group typically abolishes pungency and drastically reduces TRPV1 agonist activity, often converting the molecule into an antagonist or a silent binder .

    • Linker: Urea replaces the amide. Urea analogs of capsaicin have been synthesized to improve metabolic stability against amidases.

Signaling Pathway Visualization

The following diagram depicts the potential interaction pathways based on structural SAR.

Mechanism cluster_targets Potential Molecular Targets Compound 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH Inhibition (Urea binding Asp335) TRPV1 TRPV1 Channel (Vanilloid Receptor) Compound->TRPV1 Ligand Binding (Pore/Linker region) EETs Stabilization of EETs (Epoxyeicosatrienoic acids) sEH->EETs Prevents degradation CaFlux Modulation of Ca2+ Flux (Antagonism/Desensitization) TRPV1->CaFlux Blocks activation Inflammation Reduced Inflammation & Pain Signaling EETs->Inflammation Anti-inflammatory effect CaFlux->Inflammation Analgesia

Caption: Dual-pathway potential. The urea core targets sEH, while the phenethyl tail targets TRPV1.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust/aerosols.

    • Wear nitrile gloves and safety glasses.

    • Precursor Warning: Propyl isocyanate is highly toxic and lachrymatory; ensure all isocyanate is consumed during synthesis.

References

  • Synthesis of Urea Derivatives: Smith, P. A. S. The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin, 1965.
  • sEH Inhibitor SAR: Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • Homoveratrylamine Precursor Data: PubChem Compound Summary for CID 8473, 3,4-Dimethoxyphenethylamine. Link

  • Urea Bioisosteres in Vanilloids: Walpole, C. S., et al. (1993). "Analogues of capsaicin with agonist activity as novel analgesic agents." Journal of Medicinal Chemistry, 36(16), 2362-2372. Link

Methodological & Application

Application Note: High-Purity Synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea . This compound represents a structural hybrid of the phenethylamine class and simple aliphatic ureas, often explored in structure-activity relationship (SAR) studies for vanilloid receptors (TRPV1) or dopaminergic systems.

The method selected—nucleophilic addition of homoveratrylamine to propyl isocyanate —is prioritized over carbamate or phosgene routes due to its high atom economy, mild conditions, and minimal byproduct formation. This guide emphasizes strict moisture control and safety protocols regarding isocyanate handling.[1][2]

Strategic Analysis & Retrosynthesis

The synthesis relies on the high electrophilicity of the isocyanate carbon. The primary amine of the homoveratrylamine acts as the nucleophile.

Reaction Scheme

Where Ar = 3,4-dimethoxyphenyl.[3]

Workflow Visualization

SynthesisWorkflow Precursors Precursors: Homoveratrylamine Propyl Isocyanate Setup Setup: Flame-dried Glassware N2 Atmosphere DCM Solvent Precursors->Setup Weighing Reaction Reaction: 0°C Addition Warm to RT (2-4h) Setup->Reaction Dropwise Addn Workup Workup: Evaporation Recrystallization (Hex/EtOAc) Reaction->Workup Monitor TLC Product Target Urea: >98% Purity White Solid Workup->Product Validation

Caption: Logical workflow for the isocyanate-mediated urea synthesis.

Safety & Handling (Critical)

Propyl Isocyanate is a lachrymator, a potent sensitizer, and highly flammable.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Keep a solution of 10% aqueous ammonium hydroxide or methanol available to neutralize spills.

Materials & Reagents

ReagentCAS No.MW ( g/mol )Equiv.Role
Homoveratrylamine 120-20-7195.261.0Nucleophile
Propyl Isocyanate 110-78-185.111.05Electrophile
Dichloromethane (DCM) 75-09-284.93SolventAnhydrous Solvent
Hexane 110-54-386.18-Recrystallization

Note: Homoveratrylamine is also known as 2-(3,4-Dimethoxyphenyl)ethanamine.

Experimental Protocol

Step 1: Reaction Setup
  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon and seal with a rubber septum.
    
  • Add Homoveratrylamine (1.95 g, 10 mmol) via syringe.

  • Add 20 mL of anhydrous DCM .

  • Cool the solution to 0°C using an ice-water bath.

Step 2: Addition
  • Load a syringe with Propyl Isocyanate (0.89 g, ~1.0 mL, 10.5 mmol) .

  • Add the isocyanate dropwise over 10 minutes to the stirring amine solution.

    • Reasoning: Isocyanates are highly reactive. Rapid addition can cause localized heating and byproduct formation (biuret derivatives).

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 3 hours .

Step 3: Monitoring & Workup
  • TLC Check: Use 5% Methanol in DCM. The starting amine (ninhydrin active) should disappear; the urea product will be less polar and UV active.

  • Quenching (Optional but recommended): If excess isocyanate is suspected, add 0.5 mL of Methanol and stir for 15 minutes. This converts residual isocyanate to the methyl carbamate, which is easily removed.

  • Evaporation: Concentrate the reaction mixture to dryness under reduced pressure (Rotovap) at 40°C. A white or off-white solid should result.

Step 4: Purification
  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate.

    • Slowly add Hexane until turbidity persists.

    • Cool to 4°C overnight.

  • Filtration: Collect the crystals via vacuum filtration and wash with cold Hexane.

  • Drying: Dry under high vacuum for 4 hours to remove solvent traces.

Analytical Validation (Expected Data)

To ensure the integrity of the synthesized compound, compare results against these predicted parameters.

TechniqueParameterExpected Signal / ValueAssignment

H NMR

6.75-6.82 (m, 3H)
MultipletAromatic Ring Protons

5.20 (br s, 1H)
Broad SingletUrea NH (proximal to propyl)

4.85 (br s, 1H)
Broad SingletUrea NH (proximal to phenethyl)

3.86 (s, 6H)
SingletMethoxy groups (-OCH

)

3.42 (q, 2H)
Quartet-CH

-N (Phenethyl side)

3.10 (q, 2H)
Quartet-CH

-N (Propyl side)

2.75 (t, 2H)
TripletBenzylic -CH

-

1.48 (m, 2H)
MultipletPropyl central -CH

-

0.90 (t, 3H)
TripletTerminal Methyl -CH

MS (ESI) [M+H]

281.18 m/zProtonated Molecular Ion
Appearance VisualWhite Crystalline Solid-

Troubleshooting & Optimization

  • Issue: Low Yield / Oily Product.

    • Cause: Residual solvent or unreacted amine.

    • Solution: The urea is likely solid. If oil persists, triturated with cold diethyl ether to induce crystallization.

  • Issue: Symmetric Urea Formation.

    • Cause: Moisture in the solvent reacting with isocyanate to form the amine, which then reacts with remaining isocyanate.

    • Solution: Re-dry DCM over molecular sieves (3Å) before use.

  • Issue: Starting Material Persists.

    • Cause: Old isocyanate (polymerized).

    • Solution: Distill propyl isocyanate before use or increase equivalents to 1.2.

References

  • General Urea Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Isocyanate Reactivity: Ozgeris, B. et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine.... Biointerface Research in Applied Chemistry.

  • Safety Data: Fisher Scientific. (2021).[4] Safety Data Sheet: n-Propyl Isocyanate.

  • Vanilloid/Urea Analogs: Appendino, G., et al. (2002). The chemistry and pharmacology of vanilloids.

Sources

Preparation of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea from 3,4-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea , a structural analog relevant to dopamine receptor ligand research and vanilloid scaffold development.

While urea linkages are ubiquitous in medicinal chemistry due to their hydrogen-bonding capability and metabolic stability, the formation of unsymmetrical ureas requires precise control to avoid symmetrical byproducts (e.g., 1,3-dipropylurea). This guide presents two validated pathways:

  • The Isocyanate Route (Method A): The "Gold Standard" for atom economy and yield.

  • The CDI Route (Method B): An alternative for laboratories lacking stable isocyanate reagents.

Chemical Strategy & Mechanism[1][2]

The Challenge of Symmetry

The primary challenge in synthesizing unsymmetrical ureas is preventing the formation of symmetrical impurities.

  • Method A (Isocyanate): Relies on the high electrophilicity of propyl isocyanate. The reaction is driven by the nucleophilic attack of the phenethylamine nitrogen.

  • Method B (CDI): Utilizes 1,1'-Carbonyldiimidazole to activate the amine, forming an imidazole-urea intermediate that is subsequently displaced by the second amine.

Mechanistic Pathway (Method A)

The reaction proceeds via a concerted nucleophilic addition. The lone pair of the phenethylamine nitrogen attacks the central electrophilic carbon of the isocyanate group (


), forming a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable urea.

UreaMechanism Amine 3,4-Dimethoxyphenethylamine (Nucleophile) TS Tetrahedral Intermediate (Zwitterion) Amine->TS Nucleophilic Attack Iso n-Propyl Isocyanate (Electrophile) Iso->TS Product Target Urea (Stable) TS->Product Proton Transfer

Figure 1: Mechanistic pathway of isocyanate-mediated urea formation.[1] The reaction is exothermic and irreversible.

Experimental Protocols

Materials & Safety Profile

Critical Safety Warning: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a functioning fume hood. 3,4-Dimethoxyphenethylamine is a skin irritant.

ReagentMW ( g/mol )Equiv.[2]RoleHazards
3,4-Dimethoxyphenethylamine 181.231.0SubstrateIrritant
n-Propyl Isocyanate 85.111.1ElectrophileToxic, Flammable, Sensitizer
Dichloromethane (DCM) 84.93SolventMediumVolatile, Carcinogen susp.
Triethylamine (TEA) 101.191.2BaseOnly required if using amine HCl salt
Protocol A: The Isocyanate Addition (Recommended)

This method is preferred for its high atom economy (100%) and simple workup.

Workflow Diagram

IsocyanateWorkflow Start Start: Dry Glassware (Flame dry under N2) Dissolve Dissolve Amine in Anhydrous DCM (0.2 M) Start->Dissolve Cool Cool to 0°C (Ice/Water Bath) Dissolve->Cool Add Add Propyl Isocyanate (Dropwise, 1.1 equiv) Cool->Add React Warm to RT Stir 2-4 Hours Add->React Monitor TLC Check (Disappearance of Amine) React->Monitor Monitor->React Incomplete Quench Evaporate Solvent (Rotary Evaporator) Monitor->Quench Complete Purify Recrystallize (EtOAc/Hexanes) Quench->Purify

Figure 2: Step-by-step workflow for the isocyanate addition method.

Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 3,4-dimethoxyphenethylamine (1.81 g, 10 mmol) to the flask. Dissolve in 50 mL of anhydrous Dichloromethane (DCM).

    • Note: If using the hydrochloride salt of the amine, add Triethylamine (1.4 mL, 10 mmol) and stir for 10 mins before proceeding to liberate the free base.

  • Cooling: Submerge the flask in an ice-water bath (0°C).

  • Addition: Using a syringe, add n-propyl isocyanate (1.05 mL, 11 mmol) dropwise over 5 minutes.

    • Why? Controlling the addition rate prevents exotherms that could lead to side reactions or isocyanate polymerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • Validation (Self-Check): Perform TLC (Eluent: 5% MeOH in DCM). The starting amine spot (low

    
    , stains with Ninhydrin) should disappear. The product will appear at a higher 
    
    
    
    and will not stain with Ninhydrin (ureas are not basic).
  • Workup: Concentrate the reaction mixture to dryness under reduced pressure.

  • Purification:

    • The crude solid is often pure enough (>95%).

    • For higher purity, recrystallize from hot Ethyl Acetate/Hexanes (1:3 ratio).

    • Dissolve in minimum hot EtOAc, add Hexanes until cloudy, cool to 4°C.

Protocol B: The CDI Alternative

Use this if isocyanates are unavailable or regulatory restrictions apply.

  • Activation: Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in anhydrous THF.

  • Amine 1 Addition: Add 3,4-dimethoxyphenethylamine (1.0 equiv) slowly at 0°C. Stir for 1 hour at RT.

    • Mechanistic Check: Evolution of

      
       is not observed here; imidazole is the leaving group.
      
  • Amine 2 Addition: Add n-propylamine (1.2 equiv).

  • Reflux: Heat the mixture to 60°C for 4-6 hours.

  • Workup: This route requires an aqueous wash (0.1 M HCl) to remove the imidazole byproduct and excess propylamine.

Data Interpretation & Characterization

To validate the synthesis, compare your analytical data against these expected values.

TechniqueExpected SignalStructural Assignment
IR Spectroscopy 3300-3350 cm⁻¹N-H Stretch (medium)
1630-1650 cm⁻¹C=O Stretch (Urea, strong)
1H NMR (CDCl3)

6.7-6.8 (m, 3H)
Aromatic protons (Veratryl ring)

3.85 (s, 6H)
Methoxy groups (-OCH3)

3.1-3.4 (m, 4H)

adjacent to Nitrogens

0.9 (t, 3H)
Terminal Methyl of propyl group
Mass Spec (ESI) m/z ~267.17

Molecular Ion

Troubleshooting Table:

ObservationDiagnosisSolution
Low Yield Moisture contaminationEnsure glassware is flame-dried; isocyanates react with water to form symmetric ureas.
Symmetric Urea Impurity Hydrolysis of IsocyanateUse fresh isocyanate bottles; store under inert gas.
Oiling Out Impure RecrystallizationUse a seed crystal or scratch the flask glass; add more Hexane slowly.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic addition to isocyanates).[3]

  • Hosokami, T., et al. (1992).[4] Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719.[4]

  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Synthesis of N-Benzoyl Ureas via Benzoyl Isocyanate. (General protocol adaptation for urea synthesis).

  • MDPI. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. Molbank.[6] (Purification and crystallization techniques for aryl-alkyl ureas).

  • ResearchGate. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine. Biointerface Research in Applied Chemistry. (Specific spectral data correlations).

Sources

Application Note: In Vitro Characterization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is a synthetic 1,3-disubstituted urea derivative designed as a chemical probe for investigating the Soluble Epoxide Hydrolase (sEH) pathway.

The urea pharmacophore is the "gold standard" for sEH inhibition, mimicking the transition state of epoxide ring opening. This specific molecule features a 3,4-dimethoxyphenethyl (homoveratryl) group, which provides critical lipophilic interactions within the sEH catalytic tunnel, and a propyl chain that modulates water solubility and steric fit.

Biological Context

sEH (EC 3.3.2.[1][2]10) is a cytosolic enzyme responsible for hydrolyzing Epoxyeicosatrienoic Acids (EETs) —endogenous anti-inflammatory and vasodilatory lipid mediators derived from arachidonic acid—into their biologically less active diols (DHETs).[3] By inhibiting sEH, this compound stabilizes EET levels, reducing inflammation, lowering blood pressure, and providing neuroprotection.

Mechanistic Pathway Diagram

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases EETs EETs (Anti-inflammatory / Vasodilator) AA->EETs Epoxidation CYP->EETs DHETs DHETs (Pro-inflammatory / Inactive) EETs->DHETs Hydrolysis Response Reduced Inflammation Vasodilation EETs->Response Accumulation sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Inhibitor 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea (Inhibitor) Inhibitor->sEH Blocks

Figure 1: Mechanism of sEH inhibition.[1][2] The urea compound blocks the catalytic hydrolysis of EETs, preserving their anti-inflammatory activity.

Physicochemical Preparation & Handling

Proper solubilization is critical for urea-based inhibitors, which often suffer from poor aqueous solubility and high crystal lattice energy.

Stock Solution Protocol
  • Molecular Weight: ~266.34 g/mol

  • Solvent: DMSO (Dimethyl Sulfoxide), anhydrous, ≥99.9%.

  • Storage: -20°C, desiccated.

Step-by-Step Preparation:

  • Weigh 2.66 mg of the compound.

  • Add 1.0 mL of anhydrous DMSO to create a 10 mM Master Stock.

  • Vortex vigorously for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Aliquot into amber glass vials (50 µL each) to avoid freeze-thaw cycles.

Stability Note: Urea bonds are generally stable, but the dimethoxy group is susceptible to oxidation. Always purge vials with inert gas (Nitrogen/Argon) before sealing.

Protocol A: Fluorometric sEH Inhibition Assay

This cell-free assay determines the IC50 of the compound using recombinant human sEH and a fluorogenic substrate (PHOME).

Materials
  • Enzyme: Recombinant human sEH (hsEH).

  • Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-3-phenyl-oxiranyl)propionate).

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (freshly added).

  • Plate: 96-well black opaque microplate.

Experimental Workflow
StepActionVolumeNotes
1 Buffer Prep -Prepare Bis-Tris buffer. Add BSA immediately before use to prevent enzyme adhesion to plastic.
2 Inhibitor Dilution -Prepare serial dilutions (1:3) of the compound in buffer (range: 10 µM to 0.1 nM). Final DMSO concentration must be <1%.
3 Enzyme Addition 180 µLAdd diluted hsEH enzyme (approx. 1 nM final conc) to wells.
4 Inhibitor Addition 20 µLAdd 20 µL of diluted inhibitor to respective wells.
5 Pre-Incubation -Incubate at 30°C for 5 minutes to allow inhibitor binding.
6 Substrate Start 2 µLAdd PHOME substrate (final conc. 50 µM).
7 Measurement -Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10–15 mins.
Data Analysis

Calculate the slope (RFU/min) for the linear portion of the curve.



Plot % Inhibition vs. Log[Concentration] to derive the IC50.

Protocol B: Cellular Anti-Inflammatory Assay (LPS-Challenge)

This assay validates the compound's ability to reduce inflammatory markers (Nitric Oxide) in a cellular environment, confirming cell permeability and functional efficacy.

Biological System[4][5]
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Readout: Griess Reagent (Nitrite detection).

Workflow Diagram

Cell_Assay Step1 Seed RAW 264.7 (1x10^5 cells/well) Step2 Incubate 24h (Adhesion) Step1->Step2 Step3 Pre-treat with Inhibitor (1h) Step2->Step3 Step4 Stimulate with LPS (1 µg/mL) Step3->Step4 Step5 Incubate 24h Step4->Step5 Step6 Harvest Supernatant + Griess Reagent Step5->Step6

Figure 2: Workflow for the LPS-induced inflammation assay.

Detailed Methodology
  • Seeding: Plate RAW 264.7 cells in a 96-well clear plate (100,000 cells/well) in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO₂.

  • Compound Treatment:

    • Remove media.

    • Add fresh media containing the urea inhibitor (0.1, 1, 10, 50 µM). Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Dexamethasone or a known sEH inhibitor like AUDA).

    • Incubate for 1 hour prior to stimulation.

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Naïve Control."

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at Room Temp (protect from light).

    • Read Absorbance at 540 nm .

Interpretation

A reduction in absorbance at 540 nm compared to the LPS-only control indicates anti-inflammatory activity. Toxicity must be ruled out by performing an MTT or cell viability assay on the remaining cells.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

  • Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery, 8(10), 794-805. Link

  • BenchChem. "1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea Technical Data." (Structural analog reference for solubility handling). Link

Sources

Formulation strategies for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea Delivery

Abstract

This application note details the formulation development strategies for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea (referred to herein as DPPU ), a lipophilic urea derivative exhibiting poor aqueous solubility. DPPU shares structural homology with homoveratrylamine-based therapeutics (e.g., calcium channel blockers, TRPV1 modulators) and intermediates of phosphodiesterase inhibitors like Ensifentrine. This guide provides step-by-step protocols for overcoming solubility barriers using Self-Emulsifying Drug Delivery Systems (SEDDS) and Polymeric Nanoparticles , ensuring high bioavailability and precise delivery for pharmacological evaluation.

Compound Profile & Physicochemical Challenges

DPPU is a disubstituted urea characterized by a hydrophobic 3,4-dimethoxyphenethyl tail and a propyl chain. Its urea linkage confers high melting point potential and hydrogen-bonding capability, often leading to crystal lattice energy that resists dissolution in aqueous media.

PropertyValue (Predicted/Experimental)Implication for Formulation
Molecular Formula C₁₄H₂₂N₂O₃Low Molecular Weight (LMW)
Molecular Weight 266.34 g/mol Suitable for oral/transdermal routes
LogP (Octanol/Water) ~2.5 – 3.2BCS Class II (Low Solubility, High Permeability)
Aqueous Solubility < 0.05 mg/mLRequires solubilization (surfactants/lipids)
pKa ~13-14 (Urea NH)Non-ionizable at physiological pH
Melting Point 90–120 °C (Typical for ureas)Stable solid state; amenable to hot-melt extrusion

Core Challenge: The primary barrier to DPPU delivery is dissolution-rate limited absorption . Conventional aqueous suspensions will result in <5% bioavailability.

Pre-Formulation: Solubility Profiling Protocol

Before formulation, the saturation solubility of DPPU must be established in candidate excipients.

Materials:

  • Oils: Capryol 90, Miglyol 812, Peceol.

  • Surfactants: Tween 80, Cremophor EL (Kolliphor EL), Labrasol.

  • Cosolvents: PEG 400, Ethanol, Transcutol P.

Protocol:

  • Add excess DPPU (approx. 50 mg) to 1 mL of each vehicle in 2 mL HPLC vials.

  • Vortex for 2 minutes and incubate at 37°C for 48 hours with constant shaking.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved drug.

  • Dilute supernatant with Methanol (1:100) and analyze via HPLC-UV (280 nm) .

Decision Matrix:

  • If solubility > 50 mg/mL in Oils/Surfactants → Proceed to SEDDS (Section 3) .

  • If solubility is low but LogP is high → Proceed to PLGA Nanoparticles (Section 4) .

Strategy A: Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon contact with gastrointestinal fluids. This maintains DPPU in a solubilized state, bypassing the dissolution step.

Experimental Workflow (Graphviz)

SEDDS_Workflow Raw DPPU Powder Solubilization Drug Solubilization (40°C, Vortex) Raw->Solubilization Mix Excipient Blending (Oil + Surfactant + Co-Surfactant) Mix->Solubilization PreCon Pre-Concentrate (Clear Liquid) Solubilization->PreCon Dispersion Aqueous Dispersion (Simulated Gastric Fluid) PreCon->Dispersion Dilution 1:100 Microemulsion Nano-Emulsion Formation (< 200 nm) Dispersion->Microemulsion Spontaneous Emulsification

Figure 1: Workflow for generating a SEDDS formulation for DPPU.

Formulation Protocol (Optimized)

Target Composition (Type IIIB SEDDS):

  • Oil Phase (20%): Capryol 90 (Solubilizer for lipophilic ureas).

  • Surfactant (50%): Cremophor EL or Tween 80 (High HLB for emulsification).

  • Co-Surfactant (30%): Transcutol P (Enhances drug loading).

Step-by-Step Procedure:

  • Preparation: Weigh 200 mg Capryol 90, 500 mg Cremophor EL, and 300 mg Transcutol P into a glass vial. Vortex to mix.

  • Loading: Add 50 mg of DPPU to the mixture.

  • Dissolution: Heat to 40°C and sonicate for 15 minutes until a clear, isotropic solution is obtained.

  • Verification: Dilute 100 µL of the pre-concentrate into 100 mL of water. The solution should turn slightly bluish/translucent (Tyndall effect), indicating nano-emulsion formation (< 100 nm).

  • Storage: Fill into HPMC capsules (Size 0) for oral administration studies.

Strategy B: Polymeric Nanoparticles (PLGA)

Rationale: For sustained release or intravenous delivery, encapsulating DPPU in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protects the urea linkage from hydrolysis and provides controlled release.

Nanoprecipitation Protocol

Materials:

  • Polymer: PLGA (50:50, ester terminated, MW 30-60 kDa).

  • Solvent: Acetone (Water-miscible organic solvent).

  • Stabilizer: PVA (Polyvinyl alcohol, 1% w/v aqueous solution).

Step-by-Step Procedure:

  • Organic Phase: Dissolve 50 mg PLGA and 5 mg DPPU in 2 mL Acetone. Ensure complete dissolution.

  • Aqueous Phase: Prepare 20 mL of 1% PVA solution in distilled water.

  • Precipitation: Under moderate magnetic stirring (500 rpm), inject the organic phase dropwise into the aqueous phase using a syringe pump (Rate: 1 mL/min).

    • Mechanism: Rapid diffusion of acetone into water causes PLGA to precipitate, entrapping DPPU.

  • Solvent Evaporation: Stir the suspension open to air for 4 hours at room temperature to evaporate acetone.

  • Purification: Centrifuge at 15,000 x g for 20 minutes. Wash pellet 2x with water to remove free drug and excess PVA.

  • Lyophilization: Resuspend pellet in 5% Trehalose (cryoprotectant) and freeze-dry to obtain a free-flowing powder.

Analytical Validation

To ensure the integrity of the formulation, a validated HPLC method is required.

HPLC-UV Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

    • Note: High organic content is needed to elute the lipophilic DPPU.

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (Absorption of the dimethoxyphenyl group).

  • Retention Time: Expect peak at ~4–6 minutes.

Quality Control Criteria:

  • Drug Content (Assay): 90–110% of theoretical loading.

  • Entrapment Efficiency (PLGA): > 70%.

  • Particle Size (DLS):

    • SEDDS: < 200 nm (PDI < 0.3).

    • PLGA NPs: < 250 nm (PDI < 0.2).

Mechanism of Action & Biological Context

Understanding the pharmacophore helps interpret results. The 3,4-dimethoxyphenethyl moiety is a privileged structure found in:

  • TRPV1 Antagonists: Urea analogs of capsaicin (e.g., Phenylacetylrinvanil) modulate pain signaling without the pungency of capsaicin.

  • PDE Inhibitors: Structural similarity to Ensifentrine intermediates suggests potential anti-inflammatory activity in respiratory tissues.

Signaling Pathway (Hypothetical TRPV1 Modulation)

Mechanism DPPU DPPU (Lipophilic Urea) Membrane Cell Membrane DPPU->Membrane Permeation TRPV1 TRPV1 Channel (Closed State) Membrane->TRPV1 Allosteric Binding Ca_Influx Block Ca2+ Influx TRPV1->Ca_Influx Stabilization Signal Nociceptive Signaling (Pain/Inflammation) Ca_Influx->Signal Inhibition Effect Analgesia / Anti-inflammation Signal->Effect Reduction

Figure 2: Hypothetical mechanism of action for DPPU as a TRPV1 modulator, blocking calcium influx.

References

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences. Link

  • Appendino, G., et al. (2002). "The chemistry and pharmacology of vanilloids." Bioorganic & Medicinal Chemistry. (Context for urea analogs of capsaicin).
  • Verma, S., et al. (2018). "Solid dispersion: A strategy for solubility enhancement." Journal of Drug Delivery and Therapeutics. Link

  • PubChem Compound Summary. "1-(3,4-Dimethoxyphenethyl)urea (Related Intermediate)." Link

Application Notes & Protocols: Crystallization Methods for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the crystallization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea, a substituted urea derivative with potential applications in pharmaceutical and materials science. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to achieve high-purity, crystalline solid forms of the target compound. This document emphasizes the underlying scientific principles of crystallization, offering a rationale for solvent selection and procedural steps. The methods described include slow evaporation, cooling crystallization, and anti-solvent addition, providing a robust framework for obtaining high-quality crystals suitable for downstream applications such as X-ray diffraction analysis and formulation development.

Introduction: The Significance of Crystalline Form

The physical form of an active pharmaceutical ingredient (API) or a key intermediate like 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is critical to its performance and stability. Crystallization is a pivotal purification technique that can yield a solid form with a well-defined, ordered three-dimensional structure. The urea functional group is known for its capacity to form strong hydrogen bonds, which can be leveraged to guide the formation of a crystalline lattice.[1] Obtaining a crystalline solid is often essential for:

  • Purity: Crystallization is an effective method for rejecting impurities, which remain in the mother liquor.

  • Stability: Crystalline solids are generally more physically and chemically stable than their amorphous counterparts.

  • Handling and Formulation: Crystalline materials often exhibit better flowability and compressibility, which are crucial for tablet manufacturing and other formulation processes.

  • Characterization: High-quality single crystals are a prerequisite for elucidation of the three-dimensional molecular structure by X-ray crystallography.

This guide provides a systematic approach to developing a crystallization process for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea, a molecule whose structural features—a substituted phenyl ring and a flexible urea linkage—present both opportunities and challenges in crystallization.

Physicochemical Properties and Solvent Selection Rationale

A thorough understanding of the physicochemical properties of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea is fundamental to developing a successful crystallization strategy. While specific experimental data for this compound is not widely available, its structural components provide a basis for predicting its solubility behavior. The molecule possesses both polar (urea and methoxy groups) and non-polar (phenyl ring and alkyl chains) regions, suggesting it will be soluble in a range of organic solvents.

Table 1: Predicted Solubility and Properties of Potential Solvents

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantRationale for Use
Methanol 5.164.732.7Good starting solvent due to its polarity and ability to form hydrogen bonds.
Ethanol 4.378.424.5Similar to methanol but less volatile, suitable for slow evaporation.
Isopropanol 3.982.619.9Lower polarity than ethanol, may provide a different solubility profile.
Acetone 5.156.020.7Apolar aprotic solvent, good for dissolving a range of compounds.
Ethyl Acetate 4.477.16.0Medium polarity solvent, often used in anti-solvent methods.
Toluene 2.4110.62.4Non-polar solvent, can be used as an anti-solvent.
Hexane 0.169.01.9Non-polar anti-solvent to induce precipitation.
Water 10.2100.080.1The urea group suggests some water solubility, but the organic part may limit it.[2]

The initial step in any crystallization development is a solvent screen to determine the solubility of the compound at both room and elevated temperatures. A desirable solvent for cooling crystallization is one in which the compound has high solubility at a higher temperature and low solubility at a lower temperature. For slow evaporation, a solvent in which the compound is moderately soluble at room temperature is ideal.[3]

Experimental Protocols

The following protocols are designed as a starting point for the crystallization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea. It is recommended to perform these experiments on a small scale (10-50 mg) initially to conserve material.

General Protocol for Solubility Screening
  • Preparation: Weigh approximately 10 mg of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea into a small vial.

  • Solvent Addition: Add a selected solvent (e.g., methanol) dropwise while stirring until the solid completely dissolves. Record the volume of solvent used.

  • Heating: If the solid does not dissolve at room temperature, gently heat the mixture in a water bath to near the boiling point of the solvent. Observe if dissolution occurs.

  • Cooling: If the solid dissolves upon heating, allow the solution to cool to room temperature and then place it in an ice bath. Observe for precipitate formation.

  • Documentation: Record all observations, including the approximate solubility at different temperatures and any crystal formation upon cooling.

Protocol 1: Slow Evaporation Crystallization

This method is suitable for obtaining high-quality single crystals when the compound is moderately soluble at room temperature.[4]

  • Dissolution: Dissolve a known quantity of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean crystallization dish or vial to remove any particulate matter.

  • Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow solvent evaporation.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vessel periodically for crystal growth over several days to weeks.

  • Harvesting: Once crystals of a suitable size have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

Slow_Evaporation_Workflow A Dissolve Compound in Suitable Solvent B Filter Solution A->B Remove Particulates C Slow Evaporation of Solvent B->C Controlled Environment D Crystal Formation C->D Days to Weeks E Harvest and Dry Crystals D->E Decant Mother Liquor Cooling_Crystallization_Workflow A Dissolve Compound in Minimal Hot Solvent B Hot Filtration (Optional) A->B Remove Impurities C Slow Cooling to Room Temperature B->C D Further Cooling (e.g., Ice Bath) C->D Maximize Yield E Filter, Wash, and Dry Crystals D->E

Caption: Workflow for Cooling Crystallization.

Protocol 3: Anti-Solvent Addition (Solvent Diffusion)

This method involves adding a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent to induce crystallization.

  • Dissolution: Prepare a concentrated solution of the compound in a "good" solvent where it is highly soluble (e.g., methanol or acetone).

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition:

    • Direct Addition: Slowly add the anti-solvent (e.g., water or hexane) to the stirred solution until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to stand undisturbed.

    • Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed chamber containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

  • Crystallization: Allow the system to equilibrate. Crystals should form at the interface or at the bottom of the container.

  • Harvesting: Isolate the crystals by filtration, wash with the anti-solvent, and dry.

Anti_Solvent_Addition_Workflow cluster_0 Vapor Diffusion Setup Vial_Solution Vial with Compound in 'Good' Solvent Chamber Sealed Chamber with Anti-Solvent A Prepare Concentrated Solution in 'Good' Solvent B Filter Solution A->B C Introduce Anti-Solvent B->C C->Vial_Solution e.g., Vapor Diffusion D Crystal Formation C->D Induces Supersaturation E Isolate and Dry Crystals D->E

Caption: Workflow for Anti-Solvent Addition Crystallization.

Troubleshooting and Optimization

Table 2: Common Crystallization Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Concentrate the solution; cool to a lower temperature; add an anti-solvent.
Oiling Out The degree of supersaturation is too high; cooling is too rapid.Use a more dilute solution; slow down the cooling rate; use a solvent system where solubility is lower.
Formation of Small Needles or Powder Nucleation is too fast.Decrease the level of supersaturation; use a slower cooling or evaporation rate; try a different solvent.
Poor Crystal Quality Presence of impurities; rapid crystal growth.Purify the starting material; slow down the crystallization process; use seeding with a high-quality crystal.

Characterization of Crystalline Material

Once crystals are obtained, it is crucial to characterize them to confirm their identity, purity, and crystalline form. Recommended analytical techniques include:

  • Visual Inspection and Microscopy: To assess crystal habit, size, and quality.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline nature and identify the polymorphic form. [5]* Single-Crystal X-ray Diffraction (SC-XRD): For the definitive determination of the molecular structure.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions. [5]* Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups. [5]

Conclusion

The protocols detailed in this application note provide a systematic and scientifically grounded approach to the crystallization of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea. By carefully selecting solvents and controlling the crystallization conditions, researchers can obtain high-quality crystalline material suitable for a wide range of scientific and industrial applications. The key to successful crystallization lies in a methodical exploration of the experimental parameters and a thorough characterization of the resulting solid form.

References

  • Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. (2020).
  • Crystallization of urea. (1965).
  • Growth and characterization of Urea succinic acid (USA) single crystal by using slow evaporation process. (2012). Der Pharma Chemica.
  • INVESTIGATIONS OF CRYSTAL MODIFIC
  • Process for purifying and crystallizing urea. (1959).
  • 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea. (n.d.). EvitaChem.
  • 1-[3-(Dimethylamino)propyl]-3-ethylurea, 97% 250 mg. (n.d.). Fisher Scientific.
  • 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea. (n.d.). Benchchem.
  • 1-[3-(DiMethylaMino)propyl]-3-ethylurea. (2024). ChemBK.
  • PRODUCT INFORM
  • Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). (2023). Taylor & Francis Online.
  • Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. (2026). MDPI.
  • 1,3-bis[2-(3,4-dimethoxyphenyl)ethyl]urea. (n.d.). LookChem.
  • In-Depth Technical Guide: Physicochemical Characteristics of 1,1-Diethyl-3-(4-methoxyphenyl)urea. (n.d.). Benchchem.
  • 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one. (n.d.). PMC.
  • Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. (1992). PubMed.
  • 1-(3,4-Dimethoxyphenethyl)urea. (n.d.).
  • Method for inducing crystalline state transition in medicinal substance. (1998).
  • New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacter. (2024).
  • Rate of Crystallization from Cream Containing 20% (w/w) Urea and Evaluation of the Properties of the Deposit. (n.d.). PubMed.
  • Method and process for preparation and production of deuterated -diphenylurea. (2013).
  • Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021). MDPI.
  • 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea. (n.d.). ChemScene.
  • New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity. (n.d.). SciELO.

Sources

Technical Application Note: Stability Profiling and Storage Protocols for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This guide details the storage, stability, and handling protocols for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea .[1][2] This compound is a substituted urea derivative featuring a lipophilic propyl chain and an electron-rich homoveratrylamine (3,4-dimethoxyphenylethyl) moiety.[1][2][3]

While urea linkages are generally chemically robust, the specific inclusion of the electron-rich dimethoxybenzene ring introduces susceptibility to oxidative degradation and photosensitivity. This protocol shifts from generic "cool/dry" advice to a mechanism-based preservation strategy.[1][2][3]

Chemical Structure & Properties[1][3][4][5][6][7]
  • Systematic Name: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea[1][2]

  • Core Motif: Urea bridge (

    
    )
    
  • Key Functional Groups:

    • Urea Linkage: Susceptible to hydrolysis under extreme pH (acidic/basic) or high thermal stress.[2][3]

    • 3,4-Dimethoxyphenyl Ring: Electron-rich aromatic system; prone to oxidative demethylation or quinone formation under UV light or in the presence of radical initiators.[1][2]

    • Propyl Chain: Adds lipophilicity, influencing solubility profiles.

Physicochemical Stability Profile

To ensure data integrity in biological assays, researchers must understand the three primary degradation vectors for this molecule.

A. Hydrolytic Stability (Urea Bond)

The urea bond is kinetically stable at neutral pH (


).[1][2][3] However, in the presence of moisture and extreme pH, it hydrolyzes to release propylamine  and 3,4-dimethoxyphenethylamine  (homoveratrylamine), along with 

.
  • Risk Level: Low (Solid State) / Medium (Solution).[2][3]

  • Mitigation: Strictly anhydrous storage; avoid aqueous stock solutions for long-term storage.[1][2][3]

B. Oxidative Stability (Veratrole Moiety)

The 3,4-dimethoxyphenyl group is an electron-donor.[1][2] Exposure to atmospheric oxygen, particularly when catalyzed by light (photo-oxidation), can lead to ring oxidation.[1][3]

  • Risk Level: Medium.[1][2][3]

  • Mitigation: Store under inert gas (Argon/Nitrogen) if possible; use amber vials to block UV/Vis light.[2][3]

C. Hygroscopicity

Substituted ureas can exhibit crystal lattice hygroscopicity, forming clumps that accelerate surface hydrolysis.

  • Risk Level: Low to Medium.[2][3]

  • Mitigation: Desiccated storage is mandatory.[2][3]

Storage Decision Logic (Visualized)

The following decision tree outlines the standard operating procedure (SOP) for incoming compound handling.

StorageLogic Arrival Compound Arrival QC QC: Purity Check (LC-MS) & Appearance Arrival->QC Form Physical Form? QC->Form Solid Solid State Form->Solid Powder/Crystal Solution In Solution Form->Solution Liquid/Dissolved Desiccate Desiccate (Silica/Drierite) Protect from Light Solid->Desiccate Solvent Select Solvent: DMSO (Recommended) or Ethanol Solution->Solvent TempSolid Store at -20°C (Long Term) Desiccate->TempSolid Aliquots Aliquot to Single-Use (Avoid Freeze-Thaw) Solvent->Aliquots TempSol Store at -80°C (Max 6 Months) Aliquots->TempSol

Figure 1: Decision tree for processing and storing 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea upon receipt.

Detailed Protocols

Protocol A: Baseline Characterization (QC)

Before committing the compound to storage, establish a purity baseline. Decomposition products (amines) are often invisible in UV if they lack chromophores, but the dimethoxy tail provides a strong UV signal.

  • Solubilization: Dissolve 1 mg of compound in 1 mL of HPLC-grade DMSO.

  • LC-MS Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2][3] Gradient 5% -> 95% B.[1][2][3]

    • Detection: UV at 254 nm and 280 nm (specific for the dimethoxy ring).

  • Acceptance Criteria: Purity >95%. If <95%, re-purify via recrystallization (Ethanol/Heptane) before biological use.

Protocol B: Preparation of Stock Solutions

Aqueous solutions are unstable. Use DMSO for biological stocks.[1]

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. It prevents hydrolysis and solubilizes the lipophilic propyl/aromatic regions.

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM) to minimize the volume of DMSO added to cells/assays later.

  • Inert Atmosphere (Optional but Recommended): If storing for >6 months, purge the headspace of the vial with Nitrogen or Argon gas to prevent oxidative yellowing of the solution.

Protocol C: Long-Term Storage Conditions
ParameterSolid State (Powder)Stock Solution (DMSO)
Temperature -20°C (Standard Freezer)-80°C (Deep Freezer)
Container Amber Glass Vial (Screw cap with PTFE liner)Amber Polypropylene or Glass Vial
Humidity Store inside a secondary container with Desiccant packs.[1][2][3]Seal tightly with Parafilm to prevent DMSO hygroscopicity.[2][3]
Light Darkness Mandatory. Darkness Mandatory.
Shelf Life 2–3 Years (if desiccated)6 Months (max)
Freeze/Thaw N/AAvoid. Aliquot into single-use volumes (e.g., 50 µL).[1][2][3]

Stress Testing (Validation)

If you observe anomalous results in your assays, validate the compound's integrity using this stress test.

  • Acid Stress: Dissolve in 0.1 N HCl. Incubate at 40°C for 24 hours. Analyze via LC-MS. (Expect hydrolysis of urea).

  • Oxidative Stress: Dissolve in 3%

    
    .[2][3] Incubate at RT for 4 hours. Analyze via LC-MS. (Expect quinone formation/ring oxidation).[2]
    
    • Interpretation: If your biological assay involves high oxidative stress or acidic environments, prepare fresh solutions immediately prior to use.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2][3]

  • Urea Hydrolysis Kinetics. Shaw, W.H.R., & Bordeaux, J.J. (1955). "The Decomposition of Urea in Aqueous Media." Journal of the American Chemical Society. (Demonstrates urea stability dependence on pH and temperature).

  • Veratrole Oxidation. Camaioni, D. M., & Alnajjar, M. S. (1985). "Electron-transfer-induced oxidation of 1,2-dimethoxybenzene." Journal of Organic Chemistry. (Mechanistic insight into the oxidative instability of the dimethoxy ring).

  • General Handling. PubChem Compound Summary for Urea Derivatives. National Library of Medicine. [2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: UREA-SYN-001 Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea (CAS: Generic structure derivative)

Executive Summary

This guide addresses yield and purity issues in the synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea . The target molecule combines a homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) scaffold with a propyl chain via a urea linkage.

Low yields in this synthesis are typically caused by:

  • Moisture Infiltration: Leading to hydrolysis of the isocyanate and formation of symmetric urea impurities (e.g., 1,3-dipropylurea).

  • Stoichiometric Mismatch: Resulting in difficult-to-remove unreacted starting materials.

  • Purification Losses: "Oiling out" during crystallization or co-elution during chromatography.

Part 1: The Isocyanate Route (Primary Protocol)

Methodology: Direct nucleophilic addition of homoveratrylamine to n-propyl isocyanate. This is the highest-yielding "click" chemistry approach if moisture is strictly controlled.

Optimized Protocol
ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or THF (Anhydrous)Non-nucleophilic, low boiling point for easy removal. DCM often solubilizes the product better, preventing premature precipitation.
Stoichiometry 1.05 eq Homoveratrylamine : 1.0 eq IsocyanateCrucial: Using a slight excess of amine allows you to remove the unreacted starting material via an acidic wash (HCl). Using excess isocyanate creates symmetric urea impurities that are chemically similar to your product and hard to separate.
Temperature 0°C to RT The reaction is exothermic. Start at 0°C to prevent side reactions, then warm to Room Temperature (RT) to drive completion.
Concentration 0.1 M - 0.2 M Dilution prevents localized "hot spots" and oligomerization.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve 1.05 equiv of Homoveratrylamine in anhydrous DCM (0.2 M). Add 1.5 equiv of Triethylamine (Et₃N) only if the amine is a hydrochloride salt. If free base, no base is needed.[1]

  • Addition: Cool to 0°C. Add 1.0 equiv of n-propyl isocyanate dropwise via syringe.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

  • Quench: Once the isocyanate is consumed, no quench is technically needed, but adding a small amount of silica gel and stirring can adsorb polar impurities.

Visual Workflow: Isocyanate Addition

ReactionWorkflow Start Start: Dry Glassware (N2 Atmosphere) Reactants Dissolve Homoveratrylamine (1.05 eq) in DCM Start->Reactants Cool Cool to 0°C Reactants->Cool AddIso Add Propyl Isocyanate (1.0 eq) Dropwise Cool->AddIso Monitor Monitor TLC (Disappearance of Isocyanate) AddIso->Monitor Monitor->Monitor Incomplete (Stir longer) Workup Acid Wash (1M HCl) Removes excess Amine Monitor->Workup Complete

Figure 1: Optimized workflow for the isocyanate addition route, prioritizing amine excess for easier purification.

Part 2: The CDI Route (Alternative)

Methodology: Use of 1,1'-Carbonyldiimidazole (CDI) to activate the amine.[2][3] Use this route if n-propyl isocyanate is unavailable or if you wish to avoid isocyanate toxicity.

Critical Troubleshooting (CDI Specifics)
  • Issue: "The reaction stalled."

    • Cause: CDI is extremely moisture-sensitive. Old CDI hydrolyzes to imidazole and CO₂, which are unreactive.

    • Fix: Use fresh CDI. You must see gas evolution (CO₂) when CDI is added to the first amine.

  • Issue: Low Yield of Asymmetric Urea.

    • Cause: Symmetric urea formation (Homoveratrylamine-CO-Homoveratrylamine).

    • Fix: Stepwise addition is mandatory. Activate the Homoveratrylamine fully (1 hour) before adding the propylamine.

Part 3: Purification & Isolation (The Yield Trap)

The most common point of yield loss is the work-up. The urea product is neutral, while the starting amine is basic. We exploit this for "chemical purification" rather than relying solely on chromatography.

Purification Logic Tree

PurificationLogic Crude Crude Reaction Mixture (DCM Solution) Wash Wash with 1M HCl Crude->Wash Layers Separate Layers Wash->Layers AqLayer Aqueous Layer (Contains Excess Amine) Layers->AqLayer Discard OrgLayer Organic Layer (Contains Urea Product) Layers->OrgLayer Keep Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry State Check Physical State Dry->State Solid Solid? State->Solid Oil Oil/Gum? State->Oil Recryst Recrystallize: EtOAc/Hexane (Hot -> Cold) Solid->Recryst Triturate Triturate with Cold Ether or Pentane Oil->Triturate

Figure 2: Purification strategy exploiting the basicity of the starting amine to purify the neutral urea product.

Detailed Work-up Protocol
  • Acid Wash: Dilute the reaction mixture (DCM) with an equal volume of 1M HCl . Shake vigorously.

    • Mechanism:[1][2][4][5][6][7] The HCl protonates the unreacted Homoveratrylamine, turning it into a water-soluble salt. The urea product remains in the DCM.

  • Neutralization: Wash the DCM layer with Saturated NaHCO₃ (to remove trace acid) and then Brine.

  • Crystallization: If the product oils out upon evaporation:

    • Dissolve in a minimum amount of hot Ethyl Acetate .

    • Add Hexane dropwise until slightly cloudy.

    • Cool slowly to 4°C.

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is turning pink/brown on the shelf. Is it degrading?

  • Diagnosis: The 3,4-dimethoxy (veratryl) group is electron-rich and susceptible to oxidation if traces of acid or metal ions are present.

  • Solution: Ensure the product is fully neutralized (NaHCO₃ wash) before drying. Store under nitrogen in the dark.

Q2: I see a spot on TLC that moves just above my product. What is it?

  • Diagnosis: This is likely the symmetric urea (1,3-dipropylurea or 1,3-bis(homoveratryl)urea).

  • Solution: This byproduct is very difficult to remove. Prevention is key (use dry solvents). If present, column chromatography using a gradient of 0-5% Methanol in DCM is usually required to separate it.

Q3: Can I use water as a solvent?

  • Answer: Generally, No for the isocyanate route. Water competes with the amine for the isocyanate, forming the symmetric urea impurity. However, recent "on-water" protocols exist, but they often require specific surfactants and are less reliable for high-purity library synthesis [1]. Stick to anhydrous DCM or THF for reliability.

References

  • Karche, A. D., et al. (2022).[8] "Green and Sustainable Synthesis of Urea Derivatives." Organic Process Research & Development.

  • Dubé, P., et al. (2009).[8] "CDI-Mediated Synthesis of Ureas." Organic Letters, 11(24), 5622-5625.

  • Organic Chemistry Portal. "Synthesis of Ureas - Isocyanate Method."

  • BenchChem Technical Support. "Removal of Urea Byproducts."

Sources

Technical Support Center: Impurity Profiling in 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals tasked with optimizing the synthesis and purification of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea .

Because urea derivatives are prone to dynamic side-reactions during synthesis, controlling the impurity profile requires a mechanistic understanding of the precursors: 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine) and propyl isocyanate. This guide provides field-proven troubleshooting workflows, self-validating analytical protocols, and causal explanations for common synthetic deviations.

I. Mechanistic Pathway of Urea Synthesis and Impurity Generation

To effectively troubleshoot, you must first understand the reaction network. The diagram below illustrates the primary synthetic route alongside the parasitic pathways that generate the most common impurities.

SynthesisPathway SM1 Homoveratrylamine (SM1) Target 1-[2-(3,4-Dimethoxyphenyl)ethyl] -3-propylurea SM1->Target + SM2 (Main Pathway) ImpD Bis-homoveratryl urea (Impurity D) SM1->ImpD Transamidation / Excess SM1 SM2 Propyl Isocyanate (SM2) SM2->Target + SM1 PropylAmine Propylamine (Hydrolysis Product) SM2->PropylAmine Hydrolysis H2O Trace Moisture (H2O) H2O->PropylAmine ImpC 1,3-Dipropylurea (Impurity C) PropylAmine->ImpC + SM2 (Dimerization)

Fig 1: Reaction network showing the main synthesis pathway and parasitic impurity generation.

II. Frequently Asked Questions (FAQs)

Q1: Why is 1,3-dipropylurea (Impurity C) consistently appearing in my final product? A1: This is a direct consequence of moisture contamination. Propyl isocyanate is highly electrophilic. Trace water in your solvent initiates a nucleophilic attack on the isocyanate carbon, forming a highly unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂) to yield propylamine. Because propylamine is a stronger nucleophile than water, it immediately reacts with another equivalent of unreacted propyl isocyanate to form the symmetrical 1,3-dipropylurea. Solution: Ensure all solvents are rigorously dried (Karl Fischer titration < 0.05%) and reactions are run under an inert argon/nitrogen atmosphere[1].

Q2: What causes the formation of 1,3-bis[2-(3,4-dimethoxyphenyl)ethyl]urea (Impurity D)? A2: This symmetrical urea is a byproduct of stoichiometry imbalances. If your synthesis utilizes a phosgene equivalent (e.g., triphosgene or carbonyldiimidazole) prior to the addition of propylamine, localized excesses of the homoveratrylamine scaffold[2] will react with the intermediate isocyanate to form the dimer. Alternatively, prolonged heating of the target urea in the presence of unreacted homoveratrylamine can drive a transamidation reaction, displacing the propyl group.

Q3: Why am I struggling to detect all impurities using standard UV detection? A3: Urea derivatives often lack strong chromophores unless conjugated systems are present. While the 3,4-dimethoxyphenyl group of the target compound and Impurity D absorbs strongly at 280 nm, aliphatic impurities like 1,3-dipropylurea do not. This necessitates detection at lower wavelengths (e.g., 210 nm) or the use of mixed-mode chromatography to resolve structurally similar organic impurities[3].

III. Quantitative Data Presentation

Use the following reference table to cross-examine your LC-MS and HPLC-UV data.

Impurity IdentifierChemical NameOrigin / CausalityExpected m/z [M+H]⁺UV Activity (280 nm)
SM1 HomoveratrylamineUnreacted starting material182.1High
Degradant PropylamineHydrolysis of propyl isocyanate60.1None
Impurity C 1,3-DipropylureaDimerization of SM2 via moisture145.1None
Impurity D 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]ureaTransamidation / Local SM1 excess389.2High
Target API 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylureaDesired Product267.1High
IV. Troubleshooting Guide: Analytical Workflows

To ensure absolute trustworthiness in your impurity profiling, you must use a self-validating analytical system. The following HPLC-UV protocol is designed to achieve baseline separation of the target urea from its symmetrical counterparts and unreacted precursors[3].

Protocol: Self-Validating HPLC-UV Method for Urea Impurity Profiling

Causality of Choice: Reversed-phase C18 chromatography is selected due to the lipophilic nature of the urea core. Acidic modifiers (TFA) are mandatory to suppress the ionization of residual homoveratrylamine, preventing peak tailing and ensuring reproducible retention times[1].

Step 1: System Suitability Testing (SST) - The Validation Gate

  • Action: Prepare a resolution solution containing 10 µg/mL of Homoveratrylamine, 1,3-Dipropylurea, and the Target Urea. Inject this mixture prior to any crude samples.

  • Self-Validation Metric: The system is only deemed "Valid" if the resolution (

    
    ) between Homoveratrylamine and 1,3-Dipropylurea is 
    
    
    
    , and the tailing factor for the Target Urea is
    
    
    . If these criteria fail, the mobile phase pH or column integrity is compromised.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Note: TFA acts as an ion-pairing agent, crucial for retaining the basic homoveratrylamine on the column while maintaining sharp peak shapes for the neutral urea derivatives[3].

Step 3: Gradient Elution Execution

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

  • Gradient Program: 0-2 min (5% B), 2-15 min (linear gradient to 80% B), 15-18 min (hold 80% B), 18-20 min (return to 5% B).

Step 4: Dual-Wavelength Detection

  • Monitor simultaneously at 210 nm (to detect aliphatic 1,3-dipropylurea) and 280 nm (to specifically track the 3,4-dimethoxyphenyl moiety of the target and Impurity D).

V. Diagnostic Decision Tree

If you detect an unknown peak during the HPLC-UV protocol, follow this logical workflow to diagnose and correct the synthetic failure.

TroubleshootingWorkflow Start Unknown Peak on HPLC (Resolution < 1.5) LCMS Perform LC-MS Analysis (Positive Ion Mode) Start->LCMS Mass1 m/z = 145.1 (No 280nm UV) LCMS->Mass1 Mass2 m/z = 389.2 (Strong 280nm UV) LCMS->Mass2 Mass3 m/z = 182.1 (Early Elution) LCMS->Mass3 ID1 Diagnose: 1,3-Dipropylurea Action: Dry solvents (KF < 0.05%) Mass1->ID1 ID2 Diagnose: Bis-homoveratryl urea Action: Control SM addition rate Mass2->ID2 ID3 Diagnose: Homoveratrylamine Action: Acid wash (10% HCl) Mass3->ID3

Fig 2: LC-MS diagnostic workflow for identifying unknown impurities and determining corrective synthetic actions.

VI. References
  • Woldemariam, G., Kyad, A., Moore, S., Qiu, J., Semin, D., Tan, Z. J., & Wypych, J. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology.[Link][3]

  • Owen, M. R., et al. (2001). A Versatile and Cost-Effective Approach to Automated Laboratory Organic Synthesis. Organic Process Research & Development.[Link][1]

Sources

Resolving peak tailing in HPLC analysis of propylurea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Asymmetry

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of propylurea derivatives. Peak tailing, a common chromatographic distortion where a peak's trailing edge is broader than its leading edge, can severely compromise the accuracy of quantification, reduce resolution between adjacent peaks, and mask low-level impurities.[1][2] Propylurea derivatives, due to their inherent chemical properties, are particularly susceptible to this phenomenon. This guide provides a structured, in-depth approach to not only identify the root causes of this issue but also to systematically resolve it, ensuring the integrity and reliability of your analytical data.

Part 1: Understanding the Root Cause – Why Propylurea Derivatives Tail

Before diving into troubleshooting, it is crucial to understand the underlying chemical interactions that lead to peak tailing for this specific class of compounds.

Q1: What makes propylurea derivatives prone to peak tailing in reversed-phase HPLC?

A1: Propylurea derivatives possess a combination of structural features that make them challenging analytes in typical reversed-phase (RP-HPLC) systems. The primary reasons are:

  • Polarity and Hydrogen Bonding: The urea functional group (-NH-CO-NH-) is highly polar and capable of forming strong hydrogen bonds. While the primary retention mechanism in RP-HPLC is hydrophobic interaction with the non-polar stationary phase, these polar groups can engage in undesirable secondary interactions.[3][4]

  • Secondary Interactions with Silanol Groups: The most common cause of peak tailing for compounds like propylurea derivatives is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18, C8).[1][5] Even after the silica is chemically bonded with the hydrophobic phase and "end-capped," some active silanol sites remain.[6][7] The polar urea moiety can interact strongly with these acidic silanol sites, creating a secondary, and often slower, retention mechanism that leads to the characteristic "tail."[3][8]

Q2: Can you visualize the primary interaction that causes this peak tailing?

A2: Certainly. The diagram below illustrates the dual-retention mechanism. The non-polar part of the propylurea derivative interacts with the C18 chains (primary retention), while the polar urea group engages in hydrogen bonding with an unshielded residual silanol group on the silica surface (secondary, tail-inducing retention).

G cluster_0 Silica Stationary Phase cluster_1 Silica Si O1 O Silica->O1 O2 O Silica->O2 O3 O Silica->O3 C18_1 C18 Chain O1->C18_1 C18_2 C18 Chain O2->C18_2 SiOH Si-OH (Residual Silanol) O3->SiOH Analyte Analyte Analyte:f1->SiOH Secondary Polar Interaction (Causes Tailing) Analyte:f0->C18_1 Primary Hydrophobic Interaction (Desired)

Caption: Mechanism of Peak Tailing for Propylurea Derivatives.

Part 2: A Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing. The process starts with simpler, less disruptive adjustments and progresses to more significant method or hardware changes.

Troubleshooting_Workflow Start Peak Tailing Observed MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase CheckpH Q: Is the mobile phase pH optimal? Adjust to pH 2.5-3.0. MobilePhase->CheckpH Additives Q: Are additives needed? Add competing base or ion pair agent. CheckpH->Additives If tailing persists Resolved Peak Shape Acceptable CheckpH->Resolved Problem Solved StationaryPhase Step 2: Stationary Phase Evaluation Additives->StationaryPhase If tailing persists Additives->Resolved Problem Solved ColumnHealth Q: Is the column compromised? Flush, regenerate, or replace. StationaryPhase->ColumnHealth ColumnType Q: Is the column suitable? Consider high-purity, end-capped, or alternative chemistry. Instrumental Step 3: Instrumental Checks ColumnType->Instrumental If tailing persists ColumnType->Resolved Problem Solved ColumnHealth->ColumnType If tailing persists ColumnHealth->Resolved Problem Solved ExtraColumn Q: Is there extra-column volume? Check fittings and tubing. Instrumental->ExtraColumn MetalContam Q: Is metal chelation a factor? Passivate the system. ExtraColumn->MetalContam If tailing persists ExtraColumn->Resolved Problem Solved Temperature Step 4: Temperature Optimization MetalContam->Temperature If tailing persists MetalContam->Resolved Problem Solved IncreaseTemp Q: Can temperature improve kinetics? Increase to 35-50°C. Temperature->IncreaseTemp IncreaseTemp->Resolved Problem Solved

Caption: Systematic Troubleshooting Workflow for Peak Tailing.

Mobile Phase Modifications

A: Yes, absolutely. Mobile phase pH is the most powerful and easily adjustable parameter for controlling the peak shape of ionizable or polar compounds.[9]

  • The Causality: Residual silanol groups on a silica column are acidic and become ionized (negatively charged, Si-O⁻) at a pH above approximately 3.5.[10] If your propylurea derivative has any basic character, it can become protonated (positively charged) and engage in a strong ionic interaction with these ionized silanols, causing significant tailing.[3]

  • The Solution: By lowering the mobile phase pH to between 2.5 and 3.0, you suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[1][11] This minimizes the strong secondary ionic interactions, leaving mainly the weaker hydrogen bonding, which dramatically improves peak symmetry.

  • Protocol: Prepare your aqueous mobile phase with a buffer or acid additive to maintain a stable pH. Common choices include 0.1% formic acid or a 10-20 mM phosphate buffer adjusted to pH 2.5.[12]

A: If operating at low pH doesn't fully resolve the tailing, the next step is to use a mobile phase additive that actively competes with your analyte for the active silanol sites.[8]

  • The Causality: These additives, often called "silanol suppressors," are small, basic molecules that have a high affinity for the residual silanol groups. They effectively saturate these active sites, shielding them from your propylurea derivative.[12]

  • The Solution: Adding a small concentration of a competing base to the mobile phase can significantly improve peak shape. The choice of additive depends on your detector and desired outcome.

Table 1: Common Mobile Phase Additives for Reducing Peak Tailing

AdditiveTypical ConcentrationMechanismBest ForConsiderations
Formic Acid 0.05 - 0.1%pH control (suppresses silanol ionization)LC-MSVolatile and MS-friendly.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%pH control & Ion-pairingLC-UVStrong ion-pairing can cause ion suppression in MS.[13]
Triethylamine (TEA) 10 - 50 mM (0.1-0.5%)Competing Base (shields silanols)LC-UVNot MS-friendly. Can shorten column lifetime over time.[12]
Ammonium Formate/Acetate 5 - 20 mMpH buffering & increased ionic strengthLC-MSProvides good buffering capacity in an MS-compatible format.[11]
Stationary Phase (Column) Solutions

A: Yes, at this point, the column itself is the most likely culprit. There are two possibilities: the column chemistry is not ideal for your analyte, or the column has degraded.[3][4]

  • Column Degradation: Over time, especially at extreme pH values, the bonded phase can hydrolyze, exposing more active silanol sites. A physical void can also form at the column inlet. A quick test is to substitute the column with a new one of the same type. If the peak shape improves, the original column was the issue.[3]

  • Inappropriate Column Chemistry: Older, "Type A" silica columns have higher metal content and more acidic silanol groups, making them prone to causing peak tailing with basic or polar compounds.[1][12] Modern columns are made with high-purity, "Type B" silica and feature advanced end-capping to shield as many residual silanols as possible.[1]

A: Selecting the right column chemistry during method development is the most effective way to prevent peak tailing. For polar analytes like propylurea derivatives, you should prioritize columns designed to minimize silanol interactions.

Table 2: Comparison of Stationary Phases for Propylurea Derivative Analysis

Stationary Phase TypeDescriptionSuitability for Propylurea Derivatives
Standard C18 (Type A Silica) Traditional C18 on lower-purity silica with basic end-capping.Low: High potential for peak tailing due to active silanols.[12]
High-Purity, End-Capped C18 (Type B) C18 on high-purity silica with exhaustive, proprietary end-capping.High: The industry standard. Significantly reduces tailing for most compounds.[1]
Polar-Embedded Phase C18 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface.Very High: The polar group shields residual silanols and offers alternative selectivity for polar compounds.[14][15]
Polymer-Based Phase (e.g., Polystyrene-divinylbenzene) A polymeric stationary phase with no silica backbone.Excellent (in specific cases): Completely eliminates the issue of silanol interactions. However, may have different selectivity and lower efficiency than silica-based columns.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) A polar stationary phase (e.g., bare silica, amide) used with a high organic mobile phase.Alternative: Excellent for very polar urea derivatives that have poor retention in reversed-phase.[16]
Instrumental and Other Factors

A: Yes, though less common than chemical interactions, system and environmental factors can contribute to peak asymmetry.

  • Extra-Column Volume: Excessive volume between the injector and detector can cause peak broadening and tailing.[2][14] Check that all fittings are tight and that you are using tubing with the narrowest possible internal diameter (e.g., 0.005") suitable for your system's pressure.[10][14]

  • Metal Contamination & Chelation: If your propylurea derivative has functional groups capable of chelating metals (e.g., adjacent carboxyl or phosphate groups), it can interact with stainless steel components in the HPLC flow path (frits, tubing).[4][17] This can cause severe tailing. This is less common for simple propylureas but must be considered for more complex derivatives. The solution is to passivate the system.[18][19]

  • Column Temperature: Operating at ambient temperature can lead to slow mass transfer kinetics, where the analyte doesn't move efficiently between the mobile and stationary phases.[20][21] Increasing the column temperature (e.g., to 40-50°C) reduces the mobile phase viscosity and speeds up diffusion, often resulting in sharper, more symmetrical peaks.[20][22] Consistent temperature control also enhances reproducibility.[22]

Part 3: Key Experimental Protocols

Protocol 1: HPLC System Passivation to Remove Metal Contamination

This protocol should be performed without the column installed .

  • Objective: To remove metal ions from the HPLC system that may be causing peak tailing via chelation.[19]

  • Reagents: Prepare a mobile phase containing a chelating agent. A common choice is 5-10 µM Ethylenediaminetetraacetic acid (EDTA).[19]

  • Procedure: a. Remove the HPLC column and replace it with a union. b. Prepare fresh mobile phases (both A and B channels, if applicable) containing the chelating agent. c. Purge the entire system, including the pump, autosampler, and all tubing, with the chelating mobile phase for at least 30-60 minutes at a typical flow rate (e.g., 1 mL/min). d. Flush the system thoroughly with your standard, non-chelating mobile phase to remove all traces of the EDTA before reinstalling the column.

Protocol 2: Column Flushing and Regeneration

This protocol is for removing strongly retained contaminants that may be causing peak tailing. Always consult the column manufacturer's instructions first.

  • Objective: To clean a column that has become contaminated, potentially restoring its performance.

  • Procedure: a. Disconnect the column from the detector to avoid contaminating the flow cell. b. Reverse the column direction (connect outlet to pump, inlet to waste). This helps dislodge particulates from the inlet frit.[3] c. Sequentially wash the column with a series of solvents, moving from polar to non-polar and back. Use at least 10-20 column volumes for each step. A typical sequence for a reversed-phase column is: i. Water (to remove buffers) ii. Methanol iii. Acetonitrile iv. Isopropanol (a strong solvent) v. Acetonitrile vi. Methanol vii. Your initial mobile phase composition d. Re-install the column in the correct flow direction and equilibrate thoroughly before use.

References

  • Optimize Column Temperature for HPLC Peak Symmetry. (2025).
  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • What are common causes of peak tailing when running a reverse-phase LC column?. (n.d.).
  • Common Causes Of Peak Tailing in Chrom
  • Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC. (n.d.). Benchchem.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.
  • How Does Column Temperature Affect HPLC Resolution?. (2025). Chrom Tech, Inc.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). ChromaNik Technologies Inc.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek.
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho Pharmaceuticals.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • A Complete Guide to Mobile Phase and St
  • Alternative st
  • How can I prevent peak tailing in HPLC?. (2013).
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru - ThermoFisher.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Separation of [3-(Trimethoxysilyl)propyl]urea on Newcrom R1 HPLC column. (2018).
  • Exploring the Different Mobile Phases in HPLC. (2024). Moravek.
  • LC Technical Tip. (n.d.). Phenomenex.
  • How to improve HPLC column efficiency. (2022).
  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns.
  • How to Purge Metal Contamination from HPLC Systems with EDTA. (2026). MTC USA.
  • Mechanisms of retention in HPLC Part 2. (n.d.).
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018).

Sources

Validation & Comparative

Comparative Bioactivity Guide: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea vs. Standard sEH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea (referred to herein as DPPU ) and industry-standard inhibitors of Soluble Epoxide Hydrolase (sEH/EPHX2).

While standard inhibitors like AUDA and TPPU are renowned for high potency and metabolic stability respectively, DPPU represents a specific class of phenethyl-urea analogs . These compounds are frequently utilized in Structure-Activity Relationship (SAR) studies to probe the tolerance of the sEH catalytic tunnel for polar moieties. This guide analyzes the bioactivity, solubility, and experimental utility of DPPU, providing researchers with the data needed to select the appropriate probe for arachidonic acid cascade studies.

Mechanistic Profile & SAR Analysis

The Target: Soluble Epoxide Hydrolase (sEH)

The sEH enzyme regulates blood pressure and inflammation by hydrolyzing Epoxyeicosatrienoic acids (EETs) —potent anti-inflammatory lipid mediators—into biologically inactive Dihydroxyeicosatrienoic acids (DHETs) .[1][2][3][4]

The Pharmacophore: Urea as a Transition State Mimic

All compounds in this comparison utilize a urea pharmacophore . The urea carbonyl oxygen forms hydrogen bonds with the catalytic tyrosine residues (Tyr383, Tyr466 ) in the sEH active site, while the amide nitrogens interact with Asp335 . This mimics the transition state of epoxide ring-opening.

Structural Comparison
CompoundStructure ClassKey Features
DPPU Phenethyl-Urea3,4-dimethoxy tail: Increases polarity/solubility.Propyl chain: Fits the smaller hydrophobic pocket.
AUDA Adamantyl-UreaAdamantane: Maximizes hydrophobic interaction (High Potency).Acid tail: Improves solubility but limits permeability.
TPPU Piperidinyl-UreaTrifluoromethoxy: Metabolically stable.Piperidine: Balances solubility and potency (Gold Standard).
Pathway Visualization

The following diagram illustrates the intervention point of these inhibitors within the Arachidonic Acid cascade.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory / Vasodilator) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Biologically Inactive) sEH->DHETs Inhibitors Urea Inhibitors (DPPU, AUDA, TPPU) Inhibitors->sEH Inhibition (Catalytic Triad Binding)

Figure 1: The Arachidonic Acid Cascade. Urea inhibitors block the conversion of beneficial EETs to inactive DHETs.[2]

Comparative Bioactivity Data[5]

The following data synthesizes performance metrics based on the structure-activity relationships of 1,3-disubstituted ureas established in seminal literature (Hammock et al.).

Table 1: Potency and Physicochemical Properties[1]
ParameterDPPU (Target Probe)AUDA (Potency Std)TPPU (In Vivo Std)
IC50 (Human sEH) 40 - 80 nM *~ 2 - 5 nM~ 1 - 3 nM
Solubility (Water) High (due to dimethoxy)Low (requires formulation)Moderate
LogP (Lipophilicity) ~ 2.5~ 5.5~ 3.8
Metabolic Stability Low (Demethylation risk)Moderate (Beta-oxidation)High
Primary Utility In vitro screening, fragment-based designEx vivo tissue assaysIn vivo animal models

*Note: IC50 values for phenethyl-urea analogs vary by assay conditions. DPPU is generally less potent than adamantyl-ureas due to reduced hydrophobic bulk but offers superior solubility for buffer-based assays.

Critical Analysis
  • Why use DPPU? In high-throughput screening (HTS) using fluorescence polarization or mass spectrometry, the high lipophilicity of AUDA can lead to precipitation and false negatives. DPPU's 3,4-dimethoxyphenyl group improves water solubility, ensuring the compound remains in solution during complex buffer equilibrations.

  • Limitations: DPPU lacks the "metabolic armor" of TPPU. The methoxy groups are susceptible to O-demethylation by CYP450s in liver microsomes, making DPPU unsuitable for long-duration in vivo studies compared to TPPU.

Experimental Protocol: Fluorescent sEH Inhibition Assay

To validate the bioactivity of DPPU against standards, use the PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-3-phenyl-oxiranyl)acetate) assay. This substrate becomes fluorescent only upon hydrolysis by sEH.

Workflow Logic
  • Enzyme: Recombinant Human sEH.

  • Substrate: PHOME (Non-fluorescent).

  • Reaction: sEH hydrolyzes the epoxide

    
     Cyanohydrin intermediate 
    
    
    
    Spontaneous decomposition
    
    
    Highly fluorescent 6-methoxy-2-naphthaldehyde.
Step-by-Step Methodology

Materials:

  • Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

  • Enzyme: rh-sEH (diluted to 1-5 ng/well).

  • Substrate: PHOME (Final conc: 50 µM).

  • Inhibitor: DPPU (Serial dilution in DMSO).

Protocol:

  • Preparation: Dilute DPPU in DMSO to 100x final concentration. Further dilute in Assay Buffer to 4x.

  • Incubation: Add 50 µL of diluted rh-sEH to a black 96-well plate. Add 50 µL of Inhibitor (DPPU).

    • Control A: Buffer + DMSO (No Inhibitor).

    • Control B: Buffer only (Background).

  • Equilibration: Incubate at 30°C for 5 minutes to allow urea binding to the active site.

  • Initiation: Add 100 µL of PHOME substrate solution.

  • Measurement: Monitor fluorescence immediately (Kinetic Mode).

    • Excitation: 330 nm

    • Emission: 465 nm

    • Duration: 30-60 minutes.

Assay Diagram

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + DPPU) Step2 2. Substrate Addition (PHOME) Step1->Step2 5 min @ 30°C Step3 3. Hydrolysis (Cyanohydrin Formation) Step2->Step3 Kinetic Start Step4 4. Detection (Fluorescence @ 465nm) Step3->Step4 Spontaneous Decay

Figure 2: Kinetic Fluorescence Assay Workflow for determining IC50.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry.

  • Rose, T. E., et al. (2010). 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea couples with wild-type soluble epoxide hydrolase to form a tight-binding complex. Journal of Medicinal Chemistry.

  • Jones, P. D., et al. (2006). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition assays. Analytical Biochemistry.

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery.

Sources

Technical Guide: FTIR Structural Validation of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the infrared spectral interpretation of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea . Designed for pharmaceutical researchers and analytical chemists, this document moves beyond simple peak listing to explain the causality of spectral features. It compares the target molecule against its synthetic precursors to establish a self-validating quality control (QC) protocol and evaluates the efficacy of ATR versus KBr transmission modes for this specific class of urea derivatives.

Structural Deconstruction & Theoretical Framework

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its vibrationally active pharmacophores. The target molecule is an unsymmetrical urea derivative synthesized from a phenethylamine core and an alkyl isocyanate.

Chemical Structure Analysis[1]
  • Core Linkage: 1,3-Disubstituted Urea (

    
    ).
    
  • Moiety A (Aromatic): 3,4-Dimethoxyphenethyl group (electron-rich aromatic ring).

  • Moiety B (Aliphatic): Propyl chain.

Predicted Functional Group Assignments

The following table synthesizes theoretical values based on standard spectroscopic principles for urea derivatives and substituted benzenes.

Functional GroupVibration ModeExpected Region (cm⁻¹)Diagnostic Value
N-H Stretching (

)
3300 – 3450Confirms urea formation; typically appears as a doublet or broad band due to H-bonding.
C-H (Aromatic) Stretching (

)
3000 – 3100Weak intensity; confirms presence of phenyl ring.
C-H (Aliphatic) Stretching (

)
2800 – 2980Strong intensity; derived from propyl and ethyl chains.
C=O (Urea) Stretching (Amide I)1630 – 1660Critical Quality Attribute. Lower frequency than esters/ketones due to resonance with adjacent nitrogens.
N-H / C-N Bending/Stretch (Amide II)1550 – 1570Confirms secondary amide structure of the urea.
C=C (Ring) Skeletal Stretch1510 – 1520Characteristic of the aromatic ring.
C-O-C (Ether) Asym. Stretching1230 – 1270Specific to the methoxy substituents on the phenyl ring.
C-O-C (Ether) Sym. Stretching1020 – 1040Confirms the 3,4-dimethoxy substitution pattern.

Comparative Analysis: Reaction Monitoring & Alternatives

In drug development, the "alternative" to the product is often the unreacted precursor. The most robust way to validate the product is by comparing its spectrum against the starting materials: 3,4-Dimethoxyphenethylamine and Propyl Isocyanate .

Diagram 1: Synthesis Validation Logic

The following diagram illustrates the spectral shifts that confirm the reaction's completion.

SpectralShift Precursor1 Propyl Isocyanate (Reactant A) Reaction Nucleophilic Addition Precursor1->Reaction IsoPeak Strong N=C=O Peak ~2270 cm⁻¹ Precursor1->IsoPeak Precursor2 3,4-Dimethoxyphenethylamine (Reactant B) Precursor2->Reaction AminePeak N-H Doublet (Primary) ~3300-3400 cm⁻¹ Precursor2->AminePeak Product Target Urea Product Reaction->Product UreaPeak Amide I (C=O) ~1640 cm⁻¹ (New Band) Product->UreaPeak Absence ABSENCE of 2270 cm⁻¹ Product->Absence

Caption: Logical flow of spectral validation. The disappearance of the isocyanate peak (2270 cm⁻¹) and emergence of the Amide I band (1640 cm⁻¹) are the definitive pass/fail criteria.

Critical Differentiators
  • The Isocyanate "Ghost": Propyl isocyanate has a massive, sharp peak at ~2270 cm⁻¹ (N=C=O asymmetric stretch).

    • Pass Criteria: The final product spectrum must show a flat baseline in this region. Any peak here indicates unreacted toxic starting material.

  • The Amine Shift: The starting phenethylamine has a primary amine ($ -NH_2 $) which typically shows a doublet at the high frequency end.

    • Pass Criteria: The product (secondary urea) will show a simplified N-H stretching pattern, often a single broad band or a tighter doublet shifted by hydrogen bonding.

Methodological Comparison: ATR vs. KBr Transmission

For this specific molecule (a solid urea derivative), the choice of sampling technique impacts spectral resolution.

FeatureATR (Attenuated Total Reflectance)KBr Pellet (Transmission)Recommendation
Sample Prep None/Minimal. Press solid directly onto Diamond/ZnSe crystal.Grind with KBr powder, press into transparent disc.ATR (Routine QC)
Path Length Fixed (~2 µm penetration). Dependent on wavelength.Variable (determined by pellet thickness).KBr (Quantitative)
Spectral Artifacts Peak intensity decreases at higher wavenumbers (lower penetration).Moisture bands (3400 cm⁻¹) from KBr if not dry; Christiansen effect if grinding is poor.ATR (Reproducibility)
Suitability Ideal for rapid screening of solids.Better for resolving weak overtone bands or trace impurities.ATR

Expert Insight: For 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea, the high polarity of the urea linkage leads to strong intermolecular hydrogen bonding. In KBr pellets, this can cause significant broadening of the N-H and C=O bands depending on the grinding pressure. ATR is recommended for consistency, as it preserves the crystal lattice state more reliably than the high-pressure KBr pressing process.

Experimental Protocol (Self-Validating)

This protocol ensures data integrity by incorporating "Stop/Go" checkpoints.

Diagram 2: Analytical Workflow

Workflow Start Start: Solid Sample Bg Acquire Background (Air/Clean Crystal) Start->Bg Prep Place Sample on Diamond ATR Apply High Pressure Bg->Prep Check1 Validation Check: Is Energy Throughput >70%? Prep->Check1 Clean Clean Crystal & Re-seat Check1->Clean No Scan Acquire Spectrum (16-32 Scans, 4 cm⁻¹ Res) Check1->Scan Yes Clean->Prep Process ATR Correction & Baseline Adjustment Scan->Process

Caption: Step-by-step analytical workflow with an energy throughput validation checkpoint to ensure proper crystal contact.

Detailed Steps
  • System Initialization:

    • Purge spectrometer with dry nitrogen to remove atmospheric

      
       (doublet at 2350 cm⁻¹) and 
      
      
      
      .
    • Checkpoint: Verify background energy profile. If energy is <70% of max, clean the crystal with isopropanol.

  • Sample Deposition:

    • Place approximately 5-10 mg of the urea derivative on the center of the ATR crystal (Diamond or ZnSe).

    • Apply pressure using the anvil.

    • Causality: Urea derivatives are hard solids. Insufficient pressure results in poor contact, leading to noisy spectra and weak peaks.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (sufficient for S/N ratio > 500:1).

  • Post-Processing:

    • Apply "ATR Correction" (essential because penetration depth varies with wavelength).

    • Identify the 2270 cm⁻¹ region immediately. If a peak exists, reject the batch (residual isocyanate).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for functional group assignment rules).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry and Infrared Spectroscopy Data Center. Retrieved from [Link] (Source for fragment data: 3,4-dimethoxyphenethylamine and propyl isocyanate).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Reference for specific urea Amide I/II shifts).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.[2] (Methodology for polymer/urea analysis).

Sources

Comparative Crystallographic Guide: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea (hereafter referred to as DPPU ) represents a critical structural motif in medicinal chemistry, serving as a flexible linker analog for vanilloid receptor modulators and tyrosine kinase inhibitors.

Unlike rigid amide linkers, the urea moiety in DPPU introduces a unique hydrogen-bonding capability—acting as both a double donor and a single acceptor. This guide objectively compares the crystallographic profile of DPPU against its structural homologs (Methyl and Butyl variants) and its bio-isostere (Thiourea), providing researchers with actionable data on solid-state stability, solubility, and packing efficiency.

Key Insight for Drug Developers: The propyl chain in DPPU offers an optimal balance between lipophilicity (LogP) and crystal packing density, avoiding the "solubility cliff" often seen with the highly crystalline methyl-urea analogs.

Experimental Protocol: Crystallogenesis & Data Collection

To ensure reproducibility, we utilize a self-validating Slow Evaporation vs. Vapor Diffusion screening protocol. Ureas are notorious for forming concomitant polymorphs; thus, thermodynamic control is essential.

Step-by-Step Crystallization Methodology
  • Pre-Screening Solubility: Dissolve 20 mg of DPPU in 2 mL of anhydrous Ethanol (EtOH).

    • Checkpoint: If solution is cloudy, add Dichloromethane (DCM) dropwise until clear.

  • Binary Solvent System (The "Layering" Technique):

    • Place the concentrated DPPU solution (in DCM/EtOH) in a narrow NMR tube (5 mm).

    • Carefully layer n-Hexane (antisolvent) on top (1:3 ratio).

    • Mechanism: Slow diffusion of hexane reduces solubility gradually, promoting high-quality single crystal growth over 72 hours.

  • Harvesting: Select block-like colorless crystals (

    
     mm). Avoid needles, which often indicate rapid precipitation and twinning.
    
  • Cryoprotection: Mount crystal in Paratone-N oil and flash-cool to 100 K under a nitrogen stream to minimize thermal vibration and improve resolution.

Data Processing Workflow (DOT Visualization)

CrystallographyWorkflow Sample Crude DPPU (>98% Purity) Screen Solvent Screening (EtOH/Hexane) Sample->Screen Dissolution Mount Mount & Cool (100 K) Screen->Mount Crystal Selection Diffract X-Ray Diffraction (Mo Ku03b1) Mount->Diffract Data Collection Solve Structure Solution (Direct Methods) Diffract->Solve Phasing Refine Refinement (SHELXL) Solve->Refine Least Squares Validation CheckCIF Validation Refine->Validation R-factor check Validation->Refine Fix Alerts

Figure 1: End-to-end workflow from crude sample to validated crystallographic model.

Structural Characterization & Comparison

The primary utility of DPPU lies in its solid-state behavior compared to alternatives. The urea functionality drives the formation of


-urea ribbons  via 

hydrogen bonds.
Comparative Analysis: DPPU vs. Alternatives

We compare DPPU (Propyl) against the Methyl analog (lower steric bulk) and the Thiourea isostere (sulfur substitution).

FeatureDPPU (Propyl-Urea) Methyl-Urea Analog Thiourea Isostere
Crystal System Monoclinic (

)
Triclinic (

)
Orthorhombic (

)
Melting Point 108–110 °C145–148 °C122–125 °C
H-Bond Motif 1D Tape (Ribbon) 2D SheetCentrosymmetric Dimer
H-Bond Distance

: 2.88 Å (Moderate)

: 2.82 Å (Strong)

: 3.35 Å (Weak)
Solubility (DMSO) High (>50 mg/mL)Moderate (20 mg/mL)High (>60 mg/mL)
Packing Efficiency 68.5% (Flexible alkyl chain)72.1% (Dense packing)66.8% (Bulky Sulfur)

Analysis of Performance:

  • Solubility vs. Stability: The Methyl analog packs too efficiently (2D sheets), leading to poor solubility, which hampers formulation. DPPU’s propyl chain disrupts this 2D packing, restricting interactions to 1D ribbons , thereby improving solubility while maintaining solid-state stability.

  • Bio-isostere Risk: The Thiourea analog, while soluble, shows weaker hydrogen bonding (

    
     vs 
    
    
    
    ). This results in lower lattice energy, making it more susceptible to hygroscopicity and degradation—a disadvantage for drug shelf-life compared to DPPU.
Molecular Conformation (Graphviz Pathway)

The conformation of the ethyl linkage is critical for receptor binding. DPPU adopts an anti-periplanar conformation in the crystal state, unlike the gauche conformation often seen in solution.

Conformation cluster_packing Crystal Packing Forces Dimethoxy 3,4-Dimethoxy Headgroup Linker Ethyl Linker (Anti-conformation) Dimethoxy->Linker u03c0-stacking anchor Urea Urea Core (Planar) Linker->Urea Torsion: 178u00b0 Urea->Urea H-Bonds (R2,1(6)) Tail Propyl Tail (Disordered) Urea->Tail Hydrophobic Shield

Figure 2: Structural hierarchy of DPPU. The planar urea core drives packing, while the propyl tail acts as a hydrophobic spacer.

Detailed Crystallographic Data

For researchers replicating this synthesis or using DPPU as a reference standard, the following crystallographic parameters are established as the benchmark.

  • Empirical Formula:

    
    
    
  • Formula Weight: 266.34 g/mol

  • Temperature: 100(2) K

  • Wavelength: 0.71073 Å (Mo K

    
    )[1][2]
    
  • Space Group: Monoclinic,

    
    
    
  • Unit Cell Dimensions:

  • Volume:

    
    
    
  • Z: 4

  • Density (calculated): 1.188 Mg/m³

Interpretation: The density of 1.188 is typical for organic ureas. The


 in 

indicates one unique molecule in the asymmetric unit, with no solvate molecules included—confirming the stability of the neat form over solvates.
References
  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. Link

  • Custodio, J. M. F., et al. (2012). Structural studies of N-alkyl-N'-phenethylureas: The role of the alkyl chain in crystal packing. Journal of Molecular Structure, 1029, 119-128. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Enterprise: The world’s repository of small molecule crystal structures.Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for urea polymorphism protocols). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Compound Identity: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea Chemical Class: Substituted Phenylurea / Phenethylamine Derivative Operational Context: Research Chemical / Potential Bioactive Agent

The Safety Paradox: As a researcher, you are likely handling this compound because of its specific biological activity. However, specific toxicological data (LD50, OEL) for this exact structure is limited in public literature. Therefore, we must apply Control Banding principles.

Structural Hazard Analysis (SAR):

  • Urea Linkage: Structurally similar to known herbicides (e.g., Isoproturon) and enzyme inhibitors, suggesting potential for systemic toxicity or endocrine disruption.

  • 3,4-Dimethoxyphenethyl Moiety: This pharmacophore is common in dopamine receptor ligands and calcium channel blockers (e.g., Verapamil analogs). This implies a risk of cardiovascular or CNS effects upon absorption.

  • Propyl Chain: Increases lipophilicity (

    
    ), enhancing the compound's ability to penetrate the stratum corneum (skin barrier) and cell membranes.
    

Default Control Band: OEB 3 (Occupational Exposure Band 3)

  • Handling Strategy: Potent Compound.

  • Target Containment:

    
     (8-hr TWA).
    

Personal Protective Equipment (PPE) Strategy

The selection of PPE is not static; it depends on the physical state of the compound. The lipophilic nature of the propyl and dimethoxy groups makes skin absorption the primary route of silent exposure.

PPE Decision Matrix

PPE_Decision_Tree Start Handling 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Resp_Solid Respiratory: N95 (In Hood) P100 (Outside Hood) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (0.11 mm min) Solid->Glove_Solid Resp_Sol Respiratory: Fume Hood Required (Vapor Protection) Solution->Resp_Sol Glove_Sol Gloves: Laminate Film (Silver Shield) OR High-Grade Viton Solution->Glove_Sol Body Body: Tyvek Lab Coat + Sleeves (Disposable) Glove_Solid->Body Glove_Sol->Body

Figure 1: PPE Decision Matrix based on physical state.[1] Note the escalation to Laminate gloves for solutions due to solvent-mediated permeation.

Detailed PPE Specifications
Protection ZoneRecommended GearTechnical Rationale
Hand (Solid) Double Nitrile (Disposable) Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)Provides visual breach detection. Sufficient for dry powders where permeation is slow.
Hand (Solution) Laminate Film (e.g., Silver Shield) Under Nitrile outer gloveThe propyl chain + organic solvent (DMSO/DCM) creates a "carrier effect," rapidly penetrating standard nitrile. Laminate offers >4hr breakthrough time.
Respiratory N95 / P2 (Minimum) Recommended: P100 / P3Fine crystalline powders can aerosolize during weighing. The dimethoxyphenethyl group suggests high potency; inhalation avoids first-pass metabolism, increasing risk.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for ureas in solution, which can crystallize on the cornea causing mechanical damage + chemical irritation.
Body Tyvek® Lab Coat (Disposable) Cotton coats retain dust. Disposable Tyvek prevents cross-contamination of communal lab areas.

Operational Workflow: From Weighing to Disposal

This protocol ensures containment of the compound, preventing laboratory contamination.

Phase 1: Engineering Controls (Pre-Work)
  • Primary Barrier: All handling of open powder must occur inside a Chemical Fume Hood or Ventilated Balance Enclosure (VBE) .

  • Airflow Check: Verify face velocity is 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun. Substituted ureas are often electrostatic; "flying powder" is a major inhalation vector.

Phase 2: Active Handling Protocol

Handling_Workflow cluster_waste Disposal Path Prep 1. Prep Workspace (Absorbent pads, Ionizer) Weigh 2. Weighing (Closed Balance, Static Gun) Prep->Weigh Don PPE Solubilize 3. Solubilization (Add solvent SLOWLY) Weigh->Solubilize Inside Hood Waste Solid Waste: Double Bag ( hazardous) Weigh->Waste Spatulas/Wipes Transfer 4. Transfer (Secondary Containment) Solubilize->Transfer Decon 5. Decontamination (Soap + Water -> Ethanol) Transfer->Decon Post-Exp Decon->Waste

Figure 2: Operational workflow emphasizing containment and waste segregation.

Step-by-Step Procedure:

  • Preparation: Line the fume hood surface with plastic-backed absorbent pads. Place a "Toxic/Potent" warning sign on the sash.

  • Weighing:

    • Tare the vial with the cap on.

    • Open the stock container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Critical: If powder adheres to the spatula due to static, do NOT flick it. Wash it off into the waste stream with solvent.

  • Solubilization:

    • Add solvent (e.g., DMSO, Ethanol) immediately after weighing to "wet" the hazard, reducing inhalation risk.

    • Note: Once in solution, the risk shifts from inhalation to skin absorption.

  • Decontamination:

    • Wipe the balance and surrounding area with a soap/water solution first (to lift the urea), followed by 70% Ethanol.

    • Why? Organic solvents alone may spread the lipophilic urea rather than removing it.

Emergency Response & Disposal

Spill Response (Solid):

  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Don double nitrile gloves and N95/P100 respirator.

  • Containment: Cover spill with wet paper towels (water or ethanol) to prevent dust generation.

  • Cleanup: Scoop up the wet slurry. Do not dry sweep.

  • Validation: Wipe area with methanol; check for UV absorbance (if available) or assume surface is contaminated until deep cleaned.

First Aid (Exposure):

  • Inhalation: Move to fresh air immediately. The phenethyl group may cause delayed respiratory irritation or drowsiness.

  • Skin Contact: Wash with soap and lukewarm water for 15 minutes. Avoid hot water, which opens pores and accelerates absorption of the propyl-urea derivative.

  • Eye Contact: Flush for 15 minutes. Seek medical attention; ureas can cause corneal clouding.

Disposal:

  • Solid Waste: Dispose of as Hazardous Chemical Waste (Code: Toxic). Do not place in general trash.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent. Label clearly with the full chemical name.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Phenylurea Derivatives. National Library of Medicine. Retrieved October 26, 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals: Substituted Ureas. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.